3-(Tert-butoxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)9-6-4-5-8/h4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCSKDXOXIUCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584974 | |
| Record name | 3-tert-Butoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100364-10-1 | |
| Record name | 3-tert-Butoxypropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butoxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Tert-butoxy)propan-1-amine, a versatile primary amine used as a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental synthesis protocol, and explores its applications.
Core Properties and Identification
This compound, identified by the CAS number 100364-10-1 , is a valuable synthetic intermediate. Its structure combines a hydrophilic primary amine group with a sterically hindered tert-butoxy group, imparting unique solubility and reactivity characteristics.[1][2][3]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below. These computed properties are sourced from comprehensive chemical databases.
| Property | Value | Source |
| CAS Number | 100364-10-1 | PubChem[1] |
| Molecular Formula | C₇H₁₇NO | PubChem[1] |
| Molecular Weight | 131.22 g/mol | PubChem[1] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | PubChem[1] |
| Canonical SMILES | CC(C)(C)OCCCN | PubChem[1] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[1] |
| Complexity | 65.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
Synthesis of this compound
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for the preparation of this compound. This workflow is a generalized representation and may require optimization of reaction conditions.
Caption: A potential synthetic route to this compound via nitrile reduction.
General Experimental Protocol for Amine Synthesis via Nitrile Reduction
The following is a generalized experimental protocol for the reduction of a nitrile to a primary amine, which could be adapted for the synthesis of this compound from 3-(tert-butoxy)propanenitrile.
Materials:
-
3-(tert-butoxy)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and workup equipment
Procedure:
-
A solution of 3-(tert-butoxy)propanenitrile in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
The resulting precipitate is filtered off, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Applications in Research and Drug Development
Primary amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and pharmaceuticals. This compound serves as a valuable precursor for introducing a flexible three-carbon chain with a terminal amine, which can be further functionalized.
The tert-butoxy group can also serve as a protecting group for a hydroxyl functionality in a precursor molecule, which is later deprotected to reveal the primary amine. The presence of the ether linkage provides metabolic stability compared to more labile ester or amide bonds.
While there is currently no specific, publicly available information detailing the direct biological activity or involvement of this compound in signaling pathways, its utility lies in its role as a scaffold for the synthesis of more complex molecules that may exhibit biological effects.
Logical Workflow for Application in Synthesis
The following diagram illustrates the logical workflow of how this compound can be utilized as a building block in organic synthesis to generate diverse molecular scaffolds.
Caption: Utilization of this compound as a synthetic building block.
Safety and Handling
This compound is classified as a corrosive substance. It is known to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-Depth Technical Guide to 3-(Tert-butoxy)propan-1-amine
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Tert-butoxy)propan-1-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identifiers
This compound is a primary amine containing a tert-butoxy group. Its chemical structure and properties make it a versatile building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C7H17NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | |
| CAS Number | 100364-10-1 | [1][2] |
| Synonyms | 1-Propanamine, 3-(1,1-dimethylethoxy)-, O-T-BUTYLOXYPROPYLAMINE, 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | [1][2] |
Physicochemical Data
A summary of the key physicochemical properties is presented below, offering insights into the compound's behavior in various experimental settings.
| Property | Value |
| Computed XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 131.131014166 Da |
| Monoisotopic Mass | 131.131014166 Da |
Logical Relationship: Synthesis Precursor
The following diagram illustrates the role of this compound as a precursor in a hypothetical synthetic pathway, a common application in drug discovery and development.
Caption: Synthetic pathway utilizing this compound.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data and should be used in conjunction with other validated sources. Experimental protocols should be developed and validated in a laboratory setting.
References
3-(Tert-butoxy)propan-1-amine chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 3-(tert-butoxy)propan-1-amine. The information is intended to support research and development activities in the fields of chemistry and drug discovery.
Chemical Structure and IUPAC Name
The compound with the common name this compound has the systematic International Union of Pure and Applied Chemistry (IUPAC) name 3-[(2-methylpropan-2-yl)oxy]propan-1-amine [1][2]. Its chemical structure is characterized by a propyl amine backbone with a tert-butoxy group attached to the third carbon atom.
The structure can be represented by the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [1][2] |
| Molecular Weight | 131.22 g/mol | [1][2] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | [1][2] |
| CAS Number | 100364-10-1 | [1][2] |
| XLogP3 | 0.5 | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
Experimental Protocols
General Experimental Workflow for Synthesis and Purification:
Caption: General experimental workflow for the synthesis and purification.
Detailed Methodologies:
-
Synthesis: A potential synthesis could involve the nucleophilic substitution of a 3-(tert-butoxy)propyl halide with an excess of ammonia or a protected amine equivalent in a suitable solvent like ethanol or THF in a sealed reaction vessel. The reaction would likely require heating to proceed at a reasonable rate.
-
Purification of Primary Amines:
-
Acid-Base Extraction: The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Distillation: If the compound is thermally stable, fractional distillation under reduced pressure can be an effective method for purification.
-
Column Chromatography: Purification can be performed using silica gel or alumina column chromatography. A common mobile phase for amines is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine to prevent tailing. Alternatively, reversed-phase chromatography on C18-functionalized silica gel can be employed, particularly for polar amines[3].
-
-
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the primary amine and C-O stretches of the ether linkage.
-
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. This compound is primarily documented as a research chemical[4]. As a primary amine, it has the potential to be used as a building block in the synthesis of more complex molecules with potential biological activities. The amine functional group is a key pharmacophore in many drug molecules, as it can participate in hydrogen bonding and ionic interactions with biological targets[5].
Safety Information
It is important to handle this compound with appropriate safety precautions. According to available safety data, this compound is classified as corrosive and can cause severe skin burns and eye damage[2]. Always consult the Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. teledyneisco.com [teledyneisco.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
An In-depth Technical Guide to the Synthesis and Purification of 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-(tert-butoxy)propan-1-amine, a valuable building block in pharmaceutical and chemical research. The following sections detail a representative synthetic route, purification methodologies, and relevant quantitative data, presented in a clear and accessible format for laboratory application.
Synthesis Methodology
The synthesis of this compound is most effectively achieved through a three-step process commencing with the commercially available starting material, 3-amino-1-propanol. This strategy involves the protection of the amine functionality, followed by O-tert-butylation of the hydroxyl group, and concluding with the deprotection of the amine to yield the target compound.
Step 1: N-Protection of 3-Amino-1-propanol
To prevent unwanted side reactions at the nucleophilic amine group during the subsequent etherification step, it is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise to the stirred solution.
-
Slowly add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate solution, to maintain a basic pH.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-1-propanol.
Step 2: O-tert-Butylation of N-Boc-3-amino-1-propanol
The formation of the tert-butyl ether is accomplished via an acid-catalyzed addition of isobutylene to the protected amino alcohol.
Experimental Protocol:
-
Charge a pressure vessel with the crude N-Boc-3-amino-1-propanol (1.0 eq.) and a suitable solvent such as dichloromethane or tert-butyl methyl ether.
-
Add a catalytic amount of a strong acid, for instance, sulfuric acid or a solid acid catalyst like Amberlyst-15.
-
Cool the vessel to a low temperature (e.g., -78 °C) and condense isobutylene (a significant excess, e.g., 5-10 eq.) into the mixture.
-
Seal the vessel and allow it to warm to room temperature, then stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the excess isobutylene in a fume hood.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-3-(tert-butoxy)propan-1-amine.
Step 3: N-Deprotection to Yield this compound
The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired primary amine.
Experimental Protocol:
-
Dissolve the crude N-Boc-3-(tert-butoxy)propan-1-amine in a suitable solvent like dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate to yield the crude this compound.
Purification Methods
The crude this compound can be purified by fractional distillation under reduced pressure. Due to the basic nature of the amine, column chromatography on silica gel can be challenging but is feasible with appropriate modifications.
Fractional Distillation
Experimental Protocol:
-
Set up a fractional distillation apparatus with a vacuum pump and a cold trap.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure and gently heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. A forerun of lower-boiling impurities may be collected first.
-
Assess the purity of the collected fractions by GC-MS or NMR spectroscopy.
Column Chromatography
For challenging separations, column chromatography can be employed. To mitigate issues with the basic amine binding to the acidic silica gel, the following modifications are recommended.
Experimental Protocol:
-
Stationary Phase: Use silica gel treated with a small percentage of triethylamine (1-2% v/v in the eluent) or employ an amine-functionalized silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The addition of a small amount of triethylamine to the eluent system is crucial when using standard silica gel.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the solution onto the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Purification Method |
| 1 | N-Protection | 3-Amino-1-propanol | (Boc)₂O, Triethylamine | 90-98 | >95 | Extraction |
| 2 | O-tert-Butylation | N-Boc-3-amino-1-propanol | Isobutylene, H₂SO₄ (cat.) | 70-85 | >90 | Extraction |
| 3 | N-Deprotection | N-Boc-3-(tert-butoxy)propan-1-amine | Trifluoroacetic Acid | 85-95 | >90 | Extraction |
| 4 | Purification | Crude this compound | - | >90 (recovery) | >98 | Fractional Distillation |
Visualizations
Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Purification Logic
Caption: A decision-making diagram for the purification of this compound.
A Technical Guide to the Solubility of 3-(Tert-butoxy)propan-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(tert-butoxy)propan-1-amine, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines the expected solubility based on the compound's structural features and the general principles of amine solubility. Furthermore, it provides a detailed experimental protocol for the precise determination of its solubility and a logical workflow for solvent selection, crucial for process development, formulation, and quality control in the pharmaceutical industry.
Introduction
This compound is a primary amine containing a bulky tert-butoxy group. Its unique structure, combining a hydrophilic amine head with a moderately hydrophobic alkyl ether tail, dictates its solubility profile across a range of organic solvents. Understanding this profile is paramount for its effective use in synthetic chemistry, particularly in reaction media, work-up procedures, and purification processes. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of a primary amine group allows for hydrogen bonding with protic solvents, while the ether linkage and alkyl chain contribute to its solubility in a range of polar aprotic and nonpolar solvents. Aliphatic amines are generally soluble in organic solvents.[1][2][3] The solubility of amines in water tends to decrease as the number of carbon atoms increases.[4] Both alkyl and aryl amines are typically soluble in organic solvents like benzene, ether, and alcohol.[4]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The primary amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | The polar nature of the amine and ether groups allows for dipole-dipole interactions with these solvents. Primary amines can react with ketones like acetone.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Structural similarity (presence of an ether linkage) and the ability to engage in dipole-dipole interactions suggest good solubility. |
| Hydrocarbons | Hexane, Toluene | Moderate to Low | The nonpolar alkyl chain and the tert-butyl group will interact favorably with nonpolar solvents, but the polar amine group may limit high solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | While generally good solvents for many organic compounds, amines can be incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[2] |
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of this compound is critical for its application in a research and development setting. The following protocol describes a standard isothermal shake-flask method followed by gravimetric analysis.
3.1. Objective
To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvents)
-
Volumetric flasks
-
Pipettes
-
Rotary evaporator or vacuum oven
3.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of the respective organic solvents.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any suspended microparticles.
-
-
Gravimetric Analysis:
-
Determine the mass of the filtered saturated solution.
-
Remove the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a temperature below the boiling point of the amine until a constant weight is achieved.
-
Reweigh the flask to determine the mass of the dissolved this compound.
-
3.4. Calculation of Solubility
The solubility can be expressed in various units:
-
g/100 mL: (Mass of dissolved amine / Volume of solvent) x 100
-
mol/L (Molarity): (Moles of dissolved amine / Liters of solution)
Mandatory Visualizations
4.1. Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be systematically approached as illustrated in the following workflow diagram.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Data of 3-(Tert-butoxy)propan-1-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Tert-butoxy)propan-1-amine, a key building block in pharmaceutical and materials science research. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established principles of spectroscopy and data from analogous compounds. These tables provide a reliable prediction of the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | -CH₂-NH₂ |
| ~3.40 | Triplet | 2H | -O-CH₂- |
| ~1.70 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~1.18 | Singlet | 9H | -C(CH₃)₃ |
| ~1.50 (broad) | Singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13) Spectrum (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~72.5 | -C(CH₃)₃ |
| ~61.0 | -O-CH₂- |
| ~40.0 | -CH₂-NH₂ |
| ~32.0 | -CH₂-CH₂-CH₂- |
| ~27.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad (two bands) | N-H stretch (primary amine)[1] |
| 2970 - 2860 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine)[1] |
| 1190 - 1170 | Strong | C-O-C stretch (ether) |
| 1100 - 1000 | Medium | C-N stretch (aliphatic amine)[1] |
| 910 - 665 | Broad | N-H wag (primary amine)[1] |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 131 | Low | [M]⁺ (Molecular Ion) |
| 116 | Medium | [M - CH₃]⁺ |
| 74 | Medium | [M - C₄H₉O]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical to avoid overlapping signals with the analyte. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. For ¹H NMR, 16 to 32 scans are typically acquired, while ¹³C NMR may require several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For the identification of the N-H protons, a D₂O exchange experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the N-H proton signals will disappear or significantly decrease in intensity.[3]
Infrared (IR) Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient technique.[4] A small drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).[4] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[5]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a standard method for the analysis of relatively volatile, low molecular weight organic compounds.[6][7] The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][8] The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6] The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Reactivity of 3-(Tert-butoxy)propan-1-amine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butoxy)propan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its structure combines a nucleophilic primary amino group with a sterically bulky tert-butoxy group, which influences its reactivity and physical properties. This guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, focusing on key reaction classes including acylation, alkylation, and reactions with carbonyl compounds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amino group. This lone pair renders the amine nucleophilic, enabling it to attack electron-deficient centers in electrophilic reagents. The tert-butoxy group, being sterically demanding, can influence the accessibility of the amino group and the stability of reaction intermediates and products.
Acylation Reactions
N-acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This reaction is widely employed for the introduction of various functional groups and for the protection of the amino moiety during multi-step syntheses.
Reaction with Acid Chlorides and Anhydrides
This compound readily reacts with acid chlorides and anhydrides to form the corresponding N-acyl derivatives. These reactions are typically fast and high-yielding. The use of a base, such as triethylamine or pyridine, is often recommended to neutralize the hydrogen halide or carboxylic acid byproduct, driving the reaction to completion.
Table 1: N-Acylation of this compound
| Electrophile | Product | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | N-Acetyl-3-(tert-butoxy)propan-1-amine | Triethylamine | Dichloromethane | 2 | >95 |
| Benzoyl Chloride | N-Benzoyl-3-(tert-butoxy)propan-1-amine | Pyridine | Dichloromethane | 4 | >90 |
| Acetic Anhydride | N-Acetyl-3-(tert-butoxy)propan-1-amine | - | Neat | 1 | High |
Experimental Protocols
General Procedure for N-Acetylation with Acetyl Chloride: To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, acetyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the N-acetylated product.
General Procedure for N-Benzoylation with Benzoyl Chloride: In a flask containing a solution of this compound (1.0 eq.) in pyridine, benzoyl chloride (1.1 eq.) is added dropwise at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to yield the N-benzoyl derivative.[1]
Reaction Pathway for Acylation
References
A Technical Guide to the Thermal Stability and Storage of 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and appropriate storage conditions for 3-(Tert-butoxy)propan-1-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets (SDS) and general chemical principles governing the thermal decomposition of ethers and primary amines. The guide outlines recommended storage and handling procedures, discusses potential degradation pathways, and presents a generalized experimental protocol for assessing thermal stability. This information is intended to support researchers and professionals in the safe and effective use of this compound in a laboratory and drug development setting.
Introduction
This compound is a bifunctional molecule containing a primary amine and a tert-butyl ether group. This unique structure makes it a valuable building block in organic synthesis and drug discovery. Understanding its thermal stability is paramount for ensuring its integrity during storage, handling, and chemical reactions, particularly those conducted at elevated temperatures. This guide aims to provide a thorough understanding of these aspects.
Thermal Stability
Currently, there is a lack of specific, publicly available quantitative data, such as a decomposition temperature, from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. However, general principles suggest that its stability will be influenced by the lability of the tert-butyl ether linkage and the reactivity of the primary amine.
In general, ethers can undergo thermal decomposition, which may proceed via a chain reaction mechanism involving free radicals at high temperatures (around 500°C for diethyl ether) or through intramolecular rearrangement.[1] The presence of a tertiary alkyl group, like the tert-butyl group, can influence the decomposition pathway. Primary amines are also susceptible to thermal degradation, which can be accelerated in the presence of CO2 and at temperatures above 120°C.[2] For some amines, thermal degradation can accelerate above 350°F (177°C), though this is highly dependent on the specific amine and conditions.[3]
Potential Degradation Pathways
Given the structure of this compound, two primary degradation pathways can be hypothesized under thermal stress:
-
Ether Cleavage: The carbon-oxygen bond of the ether can be cleaved. This process is often catalyzed by strong acids but can also occur at high temperatures.[4][5] Cleavage of the tert-butyl ether could potentially lead to the formation of isobutylene and 3-aminopropanol.
-
Amine Reactions: Primary amines can undergo various thermal degradation reactions, including polymerization and reactions with atmospheric components like carbon dioxide.[6]
The following diagram illustrates a generalized representation of potential thermal decomposition pathways for a compound containing both ether and primary amine functionalities.
Caption: Potential thermal degradation pathways for this compound.
Recommended Storage Conditions
To ensure the stability and longevity of this compound, proper storage is crucial. The following table summarizes the recommended storage conditions based on available safety data sheets.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry, and well-ventilated place. |
| Atmosphere | Store under an inert atmosphere. |
| Container | Keep container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Other Conditions | Avoid exposure to heat. |
Proposed Experimental Protocol for Thermal Stability Assessment
Objective
To determine the onset of thermal decomposition and characterize the thermal events associated with the heating of this compound.
Methodology
5.2.1. Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Heat the sample under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the temperature at which a significant mass loss begins.
5.2.2. Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetically sealed aluminum or stainless steel pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the sample chamber.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Exothermic or endothermic peaks can indicate thermal events such as decomposition, melting, or boiling.
The following diagram illustrates a general workflow for the evaluation of chemical thermal stability.
Caption: Workflow for assessing the thermal stability of a chemical compound.
Conclusion
While specific quantitative thermal stability data for this compound is not currently available in the public domain, an understanding of the general thermal behavior of ethers and primary amines provides a basis for its safe handling and storage. Adherence to the recommended storage conditions is critical to maintain the compound's integrity. For applications requiring precise knowledge of its thermal limits, a systematic evaluation using standard thermal analysis techniques such as TGA and DSC is strongly recommended.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. Amine Thermal Degradation [bre.com]
- 4. idc-online.com [idc-online.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(Tert-butoxy)propan-1-amine (CAS RN: 100364-10-1). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. All personnel handling this chemical should be thoroughly trained in laboratory safety and in the specific hazards outlined in this document.
Chemical Identification and Physical Properties
This compound is a primary amine containing a bulky tert-butoxy group. Its chemical structure and properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | PubChem[1] |
| CAS Number | 100364-10-1 | PubChem[1] |
| Molecular Formula | C₇H₁₇NO | PubChem[1] |
| Molecular Weight | 131.22 g/mol | PubChem[1] |
| Appearance | Not available (likely a liquid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Hazard Identification and GHS Classification
The primary hazard associated with this compound is its corrosivity. Based on aggregated data, its GHS classification is as follows:
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | PubChem[1] |
Signal Word: Danger
Hazard Pictogram:
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, strict adherence to PPE protocols is mandatory.
| Protection Type | Specification |
| Eye Protection | Chemical splash goggles and a face shield.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[2][3] |
| Respiratory Protection | Not generally required when handled in a properly functioning chemical fume hood.[4] |
Safe Handling and Storage
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
Safety showers and eyewash stations must be readily accessible in the immediate work area.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent inhalation of vapors.
-
When diluting, always add the amine to the solvent slowly. Never add solvent to the amine.
-
Use compatible containers and dispensing equipment.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store below eye level.[4]
-
Segregate from incompatible materials such as acids, oxidizing agents, and acid halides.[6]
Experimental Protocols
Standard Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Emergency Spill Response Protocol
In the event of a spill, follow these procedures immediately.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container for corrosive materials.
-
Do not mix with incompatible waste streams.
-
Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal procedures.
Toxicological Information
There is limited publicly available toxicological data for this compound. The primary known toxic effect is severe skin and eye damage due to its corrosive nature. No quantitative data on acute or chronic toxicity (e.g., LD50, LC50) has been found in the searched resources. Researchers should handle this chemical with the assumption that it may have other, as-yet-unidentified toxic properties.
Logical Relationships in Safety Protocols
The selection of appropriate safety measures is directly related to the identified hazards of the chemical.
References
- 1. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
The Versatility of 3-(Tert-butoxy)propan-1-amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butoxy)propan-1-amine is a bifunctional building block that is gaining increasing attention in the field of organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its unique structure, featuring a primary amine and a protected hydroxyl group in the form of a tert-butyl ether, offers chemists a versatile tool for introducing a flexible three-carbon spacer with a latent hydroxyl functionality. This guide provides an in-depth overview of the potential applications of this compound, complete with experimental details and visualizations to aid in its practical implementation in the laboratory.
The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocyles. The tert-butoxy group, on the other hand, is a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions, yet readily removable under acidic conditions to unmask the alcohol for further derivatization. This orthogonal reactivity makes this compound an ideal linker and building block in multi-step synthetic sequences.
Core Applications in Organic Synthesis
The utility of this compound spans several key areas of organic synthesis, from the construction of bioactive molecules to its use as a flexible linker in targeted drug delivery systems.
Synthesis of Amide Derivatives
The primary amine of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), to form stable amide bonds. This reaction is fundamental in the synthesis of a wide range of chemical entities, including pharmaceutical intermediates and biologically active compounds.
A general workflow for the N-acylation of this compound is depicted below:
Methodological & Application
Application Notes & Protocols: Synthesis of PROTACs with 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's physicochemical properties such as solubility and cell permeability.[3][6]
Ether-containing linkers, such as those derived from 3-(tert-butoxy)propan-1-amine, are of particular interest in PROTAC design. The ether motif can enhance aqueous solubility and introduce conformational flexibility, which can be advantageous for optimizing ternary complex formation. The tert-butyl group provides steric bulk and lipophilicity, which can be strategically employed to modulate cell permeability and metabolic stability. This document provides a detailed protocol for the synthesis of a model PROTAC utilizing a this compound-derived linker.
Synthesis Overview
The following protocol describes the synthesis of a hypothetical PROTAC, BRD4-linker-Pomalidomide , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase. The synthesis involves the sequential coupling of a BRD4 ligand, the this compound-derived linker, and the CRBN ligand, pomalidomide.
Experimental Protocols
Protocol 1: Synthesis of the Linker Intermediate
This protocol details the synthesis of an activated linker intermediate derived from this compound, ready for coupling to the E3 ligase ligand.
Step 1.1: Acylation of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobutyryl chloride (1.1 eq) in DCM to the flask.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion , wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(3-(tert-butoxy)propyl)-4-bromobutanamide.
Step 1.2: Azide Substitution
-
Dissolve N-(3-(tert-butoxy)propyl)-4-bromobutanamide (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-azido-N-(3-(tert-butoxy)propyl)butanamide.
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the final steps to assemble the PROTAC by coupling the linker intermediate with the BRD4 and CRBN ligands.
Step 2.1: Staudinger Reduction and Coupling with BRD4 Ligand
-
Dissolve 4-azido-N-(3-(tert-butoxy)propyl)butanamide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.2 eq) and stir at room temperature for 8-12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude amine in DMF.
-
Add a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1) (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify by flash chromatography to obtain the BRD4-linker conjugate.
Step 2.2: Boc Deprotection and Coupling with Pomalidomide
-
Dissolve the BRD4-linker conjugate (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.
-
Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the resulting amine hydrochloride salt in DMF.
-
Add a carboxylic acid-functionalized pomalidomide derivative (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC to yield the pure BRD4-linker-Pomalidomide PROTAC.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of the BRD4-linker-Pomalidomide PROTAC.
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Yield (%) |
| 1.1 | N-(3-(tert-butoxy)propyl)-4-bromobutanamide | This compound | 85-95 |
| 1.2 | 4-azido-N-(3-(tert-butoxy)propyl)butanamide | N-(3-(tert-butoxy)propyl)-4-bromobutanamide | 90-98 |
| 2.1 | BRD4-linker conjugate | 4-azido-N-(3-(tert-butoxy)propyl)butanamide | 60-75 |
| 2.2 | BRD4-linker-Pomalidomide | BRD4-linker conjugate | 50-65 |
Table 2: Characterization and Biological Activity
| Compound | Molecular Weight ( g/mol ) | Purity (HPLC, %) | BRD4 Degradation DC50 (nM) | Cell Viability IC50 (µM) |
| BRD4-linker-Pomalidomide | Calculated Value | >98 | 10-50 | >10 |
Visualizations
Diagrams
Below are diagrams illustrating the synthetic workflow, the targeted signaling pathway, and the general experimental workflow for PROTAC evaluation.
Caption: Synthetic workflow for the PROTAC.
Caption: BRD4 signaling and PROTAC mechanism.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. youtube.com [youtube.com]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Amine-Functionalized Linkers in Solid-Phase Peptide Synthesis
Introduction
In the realm of peptide chemistry and drug development, the strategic modification of peptides is paramount for enhancing their therapeutic properties, such as stability, targeting specificity, and payload delivery. A key approach in this endeavor is the incorporation of bifunctional linkers during solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of amine-functionalized linkers, with a primary focus on tert-butyl (3-aminopropyl)carbamate, a versatile reagent for introducing a primary amine functionality onto a peptide.
While the query specified "3-(Tert-butoxy)propan-1-amine," the prevalent and functionally analogous reagent used in SPPS is tert-butyl (3-aminopropyl)carbamate. The latter features a Boc-protected amine, which is orthogonal to the commonly used Fmoc protecting group strategy in SPPS, making it an ideal choice for site-specific modifications.[1] These notes will primarily detail the application of tert-butyl (3-aminopropyl)carbamate and will also briefly address the potential, though less conventional, use of "this compound."
Key Applications in Peptide Synthesis
The introduction of a primary amine via a linker enables a multitude of subsequent modifications crucial for the development of advanced peptide-based therapeutics and research tools.[1]
-
Attachment of Payloads: The terminal amine serves as a handle for conjugating various molecules, including:
-
Synthesis of PROTACs: The aminopropyl linker is instrumental in constructing Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding peptide to an E3 ligase-recruiting moiety.[1]
-
Modification of Peptide Termini and Side Chains: The linker can be coupled to the N-terminus, C-terminus, or the side chains of acidic amino acid residues like aspartic acid and glutamic acid.[1]
Physicochemical Properties
A clear understanding of the reagent's properties is essential for its effective application.
| Property | Value |
| Compound Name | tert-Butyl (3-aminopropyl)carbamate |
| CAS Number | 75178-96-0 |
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of tert-butyl (3-aminopropyl)carbamate at different positions within a peptide sequence during standard Fmoc/tBu-based SPPS.
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol details the coupling of the linker to the free N-terminus of a peptide chain.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
tert-Butyl (3-aminopropyl)carbamate
-
N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve tert-butyl (3-aminopropyl)carbamate (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activation solution to the resin.
-
Add DIPEA (6 eq.).
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[1]
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]
Protocol 2: C-Terminal Modification of a Resin-Bound Peptide
This protocol outlines the coupling of the linker to the C-terminus of a peptide on the solid support.[1]
Materials:
-
Peptide-resin with an activated C-terminal carboxyl group
-
tert-Butyl (3-aminopropyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Activation: Swell the peptide-resin in DMF. The C-terminal carboxyl group should be pre-activated using a suitable method.
-
Coupling Reaction:
-
To the swollen and activated peptide-resin, add a solution of tert-butyl (3-aminopropyl)carbamate (5 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate the mixture at room temperature overnight.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).[1]
Protocol 3: Boc Deprotection of the Linker
This step is necessary to reveal the primary amine for subsequent conjugation.
Materials:
-
Resin-bound peptide with Boc-protected linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1]
-
Wash the resin thoroughly with DCM and DMF.
Protocol 4: Final Cleavage and Deprotection
This protocol releases the modified peptide from the solid support.
Materials:
-
TFA cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)[3]
Procedure:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Precipitate the peptide in cold ether, centrifuge, and lyophilize to obtain the crude product.
-
Purify the peptide by reverse-phase HPLC.
Quantitative Data Summary
The efficiency of the coupling and modification steps is critical for the successful synthesis of the final peptide conjugate. The following table summarizes key reaction parameters that influence the outcome.
| Parameter | Recommended Conditions | Notes |
| Solvent | Anhydrous DMF, DCM, or THF | DMF is often preferred for its excellent solvating properties. Anhydrous conditions are crucial to prevent hydrolysis of activated esters.[4] |
| Base | DIPEA or Triethylamine (TEA) | A non-nucleophilic base is used to scavenge acidic byproducts, driving the reaction to completion. Typically 1.5 to 3 equivalents are used.[4] |
| Stoichiometry | 1.0 to 1.2 eq. of amine linker per 1.0 eq. of activated acid | A slight excess of the amine can ensure complete consumption of the peptide on the resin.[4] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at a lower temperature and then allowed to warm to room temperature.[4] |
| Monitoring | Kaiser Test (for primary amines) | A negative Kaiser test indicates the completion of the coupling reaction. |
Visualization of Workflows and Pathways
Experimental Workflow for N-Terminal Peptide Modification
Caption: Workflow for the N-terminal modification of a peptide using an amine-functionalized linker.
Logical Relationship in PROTAC Synthesis
Caption: Logical steps in the synthesis of a PROTAC using a bifunctional amine linker.
Regarding this compound
While tert-butyl (3-aminopropyl)carbamate is the standard choice due to the orthogonal Boc protecting group, "this compound" could theoretically be used. The tert-butoxy group is acid-labile and would be cleaved during the final TFA cleavage step. However, its use presents challenges:
-
Lack of Orthogonality: The tert-butoxy group is not stable to the repetitive mild acid treatments used for Boc-SPPS, and its stability during the basic conditions of Fmoc deprotection would need to be carefully evaluated.
-
Potential Side Reactions: The cleavage of the ether linkage could potentially lead to side reactions.
For these reasons, tert-butyl (3-aminopropyl)carbamate remains the superior and recommended reagent for introducing a protected primary amine linker in SPPS.
References
Application Note: Protocols for Amide Bond Formation with 3-(Tert-butoxy)propan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the coupling of 3-(Tert-butoxy)propan-1-amine to a generic carboxylic acid, a common transformation in medicinal chemistry and drug development. Amide bond formation is a critical reaction, and its efficiency can be influenced by the choice of coupling reagents and reaction conditions, especially when dealing with sterically hindered or electronically challenging substrates.[1][2][3][4] This note details two robust and widely used methods: one employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and another utilizing the highly efficient uronium salt-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[5][6][7] A comparative data summary and detailed, step-by-step experimental procedures are provided to guide researchers in selecting the optimal conditions for their specific application.
Introduction to Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[7][8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.[6][8]
The choice of coupling reagent is crucial for achieving high yields and purity, particularly with substrates like this compound, where the bulky tert-butoxy group may present steric challenges. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and phosphonium or uronium/aminium salts (e.g., PyBOP, HBTU, HATU).[3][9]
-
EDC/HOBt: This combination is a cost-effective and widely used method. EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7][10] This intermediate can be intercepted by HOBt to form an HOBt-ester, which is more stable and less prone to racemization. The amine then reacts with this activated ester to form the amide bond.[7][9] The urea byproduct of EDC is water-soluble, simplifying its removal during aqueous workup.[9]
-
HATU: This is a third-generation uronium salt-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[5][11] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[5][11] This active ester rapidly reacts with the amine to yield the desired amide, making HATU particularly effective for challenging or sterically hindered couplings.[3][5]
Comparative Data
The selection of a coupling protocol often depends on a balance of efficiency, cost, and the specific nature of the substrates. The following table summarizes typical reaction parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU/DIPEA |
| Coupling Reagents | EDC·HCl, HOBt | HATU, DIPEA |
| Stoichiometry (Acid:Amine:Reagents) | 1.0 : 1.1 : 1.2 (EDC/HOBt) | 1.0 : 1.1 : 1.2 (HATU) |
| Base | DIPEA or Triethylamine (2-3 equiv.) | DIPEA (2-4 equiv.) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Work-up | Aqueous wash and extraction | Aqueous wash and extraction |
| Typical Yield | 70-90% | >85% |
| Key Advantages | Cost-effective, water-soluble byproducts | High efficiency, fast reaction, low racemization, good for hindered substrates[5] |
Experimental Protocols
Materials and General Procedures:
-
All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Anhydrous solvents (e.g., DMF, DCM) should be used, as the presence of water can hydrolyze the activated intermediates.[10]
-
Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Reagents:
-
Carboxylic Acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
EDC·HCl (1.2 equiv.)
-
HOBt (1.2 equiv.)
-
DIPEA (or Triethylamine) (2.5 equiv.)
-
Anhydrous DMF (or DCM) (to achieve a concentration of 0.1-0.5 M)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.).
-
Dissolve the mixture in anhydrous DMF (or DCM).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.[7]
-
Add DIPEA (2.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly effective for forming amide bonds, especially with challenging substrates, due to the high reactivity of the HATU reagent.[12]
Reagents:
-
Carboxylic Acid (1.0 equiv.)
-
This compound (1.1 equiv.)
-
HATU (1.2 equiv.)
-
DIPEA (3.0 equiv.)
-
Anhydrous DMF (to achieve a concentration of 0.1-0.5 M)
-
Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath with magnetic stirring.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.[11][13]
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.
-
Add this compound (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Diagrams and Workflows
General Amide Coupling Workflow
The following diagram illustrates the general experimental sequence for the amide coupling protocols described.
Caption: General workflow for amide bond formation.
Mechanism of Activation
The diagram below outlines the key steps in the activation of the carboxylic acid by the two different reagent systems.
Caption: Activation pathways for EDC/HOBt and HATU.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. growingscience.com [growingscience.com]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
Application Notes and Protocols for Amide Bond Formation with 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the successful formation of amide bonds utilizing 3-(tert-butoxy)propan-1-amine. This primary amine is a valuable building block in medicinal chemistry and drug discovery due to the presence of a tert-butoxy group, which can serve as a protected alcohol or be used to modulate physicochemical properties such as lipophilicity.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. The reaction involves the coupling of a carboxylic acid with an amine. Direct condensation is generally not feasible and requires the activation of the carboxylic acid. This document outlines several common and effective methods for coupling carboxylic acids with this compound, providing detailed experimental protocols and expected outcomes.
The general reaction is depicted below:
Key Coupling Methodologies
Several reliable methods can be employed for the synthesis of amides from this compound. The choice of method often depends on the nature of the carboxylic acid, the desired scale of the reaction, and the tolerance of other functional groups present in the substrates. The most common approaches include:
-
Carbodiimide-Mediated Coupling (EDC/HOBt): This is one of the most widely used methods due to its mild reaction conditions and the water-soluble nature of the urea byproduct when using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). HOBt (1-Hydroxybenzotriazole) is often added as an additive to suppress side reactions and minimize racemization in the case of chiral carboxylic acids.
-
Uronium/Aminium Salt-Based Coupling (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that often lead to high yields and short reaction times. They are particularly useful for sterically hindered substrates.
-
Phosphonium Salt-Based Coupling (PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, known for its high reactivity and the generation of byproducts that are generally easy to remove.
-
Acyl Chloride Formation and Subsequent Amination: This classic two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine. This method is robust but can be harsh for sensitive substrates.
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical reaction conditions and yields for the amide bond formation between a generic carboxylic acid and this compound using different coupling methods. Please note that actual yields will vary depending on the specific substrates used.
| Coupling Method | Coupling Reagent(s) | Base | Solvent | Typical Reaction Time | Typical Yield Range |
| Carbodiimide | EDC, HOBt | DIPEA or Et₃N | DMF or CH₂Cl₂ | 12-24 hours | 70-95% |
| Uronium Salt | HATU | DIPEA or Et₃N | DMF | 1-4 hours | 85-98% |
| Phosphonium Salt | PyBOP | DIPEA or Et₃N | DMF or CH₂Cl₂ | 2-6 hours | 80-95% |
| Acyl Chloride | SOCl₂ or (COCl)₂ | Pyridine or Et₃N | CH₂Cl₂ or THF | 1-3 hours (for amination) | 60-90% |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (or CH₂Cl₂), add DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: HATU Mediated Amide Coupling
This protocol is suitable for more challenging couplings, including sterically hindered substrates.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Follow the work-up and purification procedure described in Protocol 1.
Caption: Workflow for HATU mediated amide coupling.
Protocol 3: Acyl Chloride Based Amide Synthesis
This two-step protocol is robust and often cost-effective for larger scale synthesis.
Step 1: Acyl Chloride Formation
Materials:
-
Carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2-2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Catalytic amount of DMF (for oxalyl chloride)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (or THF), add thionyl chloride (1.2-2.0 eq) at 0 °C.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. This is often used directly in the next step.
Step 2: Amination
Materials:
-
Crude acyl chloride (1.0 eq)
-
This compound (1.1-1.2 eq)
-
Pyridine or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous CH₂Cl₂
Procedure:
-
Dissolve this compound (1.1-1.2 eq) and pyridine (or Et₃N) (2.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride (1.0 eq) in CH₂Cl₂ to the amine solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Caption: Two-step workflow for amide synthesis via an acyl chloride intermediate.
Specific Application Example
Synthesis of N-(3-(tert-butoxy)propyl)-3-(trifluoromethyl)benzamide
This example is adapted from patent literature (WO2011014541A1) and demonstrates the use of a standard coupling protocol.
Reaction Scheme:
Experimental Protocol:
To a solution of 3-(trifluoromethyl)benzoic acid (1.0 eq) in DMF were added HOBt (1.2 eq), EDCI (1.2 eq), and DIPEA (2.5 eq). The mixture was stirred at room temperature for 10 minutes, after which this compound (1.2 eq) was added. The reaction mixture was stirred at room temperature overnight. The mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography to afford the desired amide.
Quantitative Data:
| Reactant 1 | Reactant 2 | Coupling Reagents | Base | Solvent | Time | Yield |
| 3-(Trifluoromethyl)benzoic acid | This compound | EDCI, HOBt | DIPEA | DMF | Overnight | High |
Troubleshooting
-
Low Yields: Ensure all reagents and solvents are anhydrous, as water can hydrolyze activated intermediates. For sluggish reactions, consider switching to a more powerful coupling reagent like HATU. Pre-activation of the carboxylic acid before adding the amine can also improve efficiency.
-
Side Reactions: The formation of a guanidinium byproduct can occur with uronium/aminium reagents if the amine is added before the carboxylic acid is fully activated. Ensure the correct order of addition.
-
Purification Difficulties: The urea byproduct from DCC is insoluble in many organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and is removed during aqueous work-up. If byproducts from coupling reagents are difficult to remove, consider alternative purification techniques or a different coupling method.
These protocols and notes should serve as a valuable resource for the synthesis of novel amide-containing compounds for applications in drug discovery and development.
Application Notes and Protocols: Reaction of 3-(Tert-butoxy)propan-1-amine with Activated Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the reaction of 3-(Tert-butoxy)propan-1-amine with activated esters, a key conjugation reaction in drug development and bioconjugation.
Introduction
The reaction of primary amines with activated esters, such as N-hydroxysuccinimide (NHS) esters, is a widely utilized method for forming stable amide bonds. This bio-orthogonal reaction is fundamental in the fields of medicinal chemistry, proteomics, and drug delivery. This compound is a valuable bifunctional linker that incorporates a protected hydroxyl group in the form of a tert-butyl ether and a reactive primary amine. The tert-butoxy group serves as a protecting group that can be removed under acidic conditions to reveal a hydroxyl functionality for further modification. This makes this compound a versatile building block in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics.
The primary amine of this compound readily undergoes nucleophilic acyl substitution with activated esters to form a robust amide linkage. The efficiency of this reaction is influenced by factors such as pH, solvent, and the nature of the activated ester.
Reaction Mechanism and Workflow
The reaction proceeds via a nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the activated ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the activating group (e.g., N-hydroxysuccinimide).
Quantitative Data and Reaction Parameters
While specific kinetic data for the reaction of this compound is not extensively published, the reaction follows the general principles of amine-NHS ester couplings. The following table summarizes key reaction parameters based on established protocols for similar reactions.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically around 8.3 for reactions in aqueous buffers to ensure the amine is deprotonated and nucleophilic.[1] |
| Solvents | Anhydrous DMF, DMSO, DCM, or aqueous buffers (e.g., PBS, bicarbonate) | The choice of solvent depends on the solubility of the reactants. Anhydrous aprotic polar solvents are common for non-biological substrates.[2][3] |
| Base | DIPEA (Diisopropylethylamine), TEA (Triethylamine) | A non-nucleophilic base is often added, especially in organic solvents, to scavenge the acidic byproduct (e.g., NHS) and maintain a favorable pH.[2] |
| Reactant Ratio | 1:1 to 1:1.5 (Amine:Activated Ester) | A slight excess of the activated ester may be used to ensure complete consumption of the amine. For valuable or sensitive substrates, a slight excess of the amine can be used. |
| Temperature | Room temperature (20-25°C) or 0°C to room temperature | The reaction is typically performed at room temperature. Lower temperatures can be used to control reactivity if necessary.[1] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate analytical method such as TLC or LC-MS.[2] |
Experimental Protocols
The following are representative protocols for the reaction of this compound with an activated ester in both organic and aqueous environments.
Protocol 1: Acylation in an Organic Solvent (Anhydrous DMF)
This protocol is suitable for the reaction of this compound with an NHS ester of a small molecule or linker.
Materials:
-
This compound
-
Activated Ester (e.g., a generic N-hydroxysuccinimide ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the activated ester (1.0 eq) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add this compound (1.1 eq).
-
Addition of Base: Add DIPEA or TEA (1.5 - 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system) until the starting material (amine or activated ester) is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated this compound product.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Acylation in an Aqueous Buffer (for Bioconjugation)
This protocol is a general guideline for conjugating a molecule containing an activated ester to a biomolecule that has been modified to contain a 3-(Tert-butoxy)propoxy group with a free amine.
Materials:
-
Biomolecule functionalized with this compound
-
Activated Ester (e.g., a fluorescent dye NHS ester)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare Biomolecule Solution: Dissolve the amine-functionalized biomolecule in the labeling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Activated Ester Solution: Immediately before use, dissolve the activated ester in a small amount of anhydrous DMF or DMSO.
-
Reaction: While gently stirring the biomolecule solution, add the activated ester solution dropwise. The molar ratio of activated ester to biomolecule may need to be optimized (e.g., 5-20 fold molar excess of the ester).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light if using a fluorescent dye.
-
Quenching (Optional): Add the quenching buffer to the reaction mixture to consume any unreacted activated ester. Incubate for an additional 30 minutes.
-
Purification: Remove the excess unreacted activated ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling and confirm the integrity of the conjugate using appropriate analytical methods (e.g., UV-Vis spectroscopy, mass spectrometry).
Applications in Drug Development
The reaction of this compound with activated esters is a critical step in the synthesis of various therapeutic agents and research tools.
-
PROTACs: This amine is used as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand. The tert-butoxy group can be deprotected to introduce a handle for further modifications or to modulate the physicochemical properties of the PROTAC.
-
Bioconjugation: It can be used to attach payloads, such as small molecule drugs or imaging agents, to biomolecules like antibodies or peptides. The protected hydroxyl group offers a site for subsequent conjugation after the initial amide bond formation.
-
Solid-Phase Synthesis: In solid-phase peptide synthesis, amino acids with side chains modified with this linker can be incorporated to introduce specific functionalities into the peptide sequence.
Logical Relationship Diagram for PROTAC Synthesis
The following diagram illustrates the logical relationship of using this compound as a linker in the modular synthesis of a PROTAC.
References
Application Notes and Protocols for Surface Functionalization with 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization is a critical process in a wide range of scientific and technological fields, including biotechnology, drug delivery, and biosensor development. The introduction of specific chemical functional groups onto a substrate allows for the tailored control of surface properties and the covalent attachment of molecules such as proteins, nucleic acids, and therapeutic agents.
This document provides detailed application notes and protocols concerning the use of 3-(Tert-butoxy)propan-1-amine for surface functionalization. It is important to distinguish this molecule from the more commonly documented tert-Butyl (3-aminopropyl)carbamate . While both can be used to introduce primary amine functionalities, their chemical structures and reaction mechanisms differ. This compound possesses a primary amine at one end and a tert-butoxy group at the other, connected by a propyl spacer. In contrast, tert-Butyl (3-aminopropyl)carbamate has a primary amine and a Boc-protected primary amine.
Data Presentation
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | [1] |
| Synonyms | O-T-BUTYLOXYPROPYLAMINE, this compound | [1] |
| CAS Number | 100364-10-1 | [1] |
| Molecular Formula | C₇H₁₇NO | [1] |
| Molecular Weight | 131.22 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Experimental Protocols
Protocol 1: Hypothetical Functionalization of a Hydroxylated Surface with this compound via a Two-Step Silanization Process
This protocol is an inferred method for immobilizing this compound onto a hydroxylated surface (e.g., glass, silicon wafer) using an isocyanate-terminated silane as a crosslinker.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)
-
Deionized (DI) water
-
Anhydrous toluene
-
3-(Isocyanatopropyl)triethoxysilane
-
This compound
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 30-60 minutes at room temperature in a fume hood.
-
Carefully remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to remove any residual water. This process creates a high density of hydroxyl (-OH) groups on the surface.
-
-
Silanization with Isocyanate-Terminated Silane:
-
Prepare a 1-2% (v/v) solution of 3-(Isocyanatopropyl)triethoxysilane in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in solution.
-
After the reaction, rinse the substrate sequentially with toluene, ethanol, and DI water to remove any unbound silane.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Coupling of this compound:
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., dimethylformamide or toluene).
-
Immerse the isocyanate-functionalized substrate in the amine solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature or 2-4 hours at 60°C. The primary amine of the this compound will react with the isocyanate group on the surface to form a urea linkage.
-
After the reaction, sonicate the substrate in the solvent used for the reaction, followed by ethanol and DI water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The success of the functionalization can be confirmed using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen and changes in the carbon and silicon signals, and contact angle measurements to observe changes in surface hydrophobicity/hydrophilicity.
-
Protocol 2: Surface Functionalization with Primary Amines using tert-Butyl (3-aminopropyl)carbamate
This is a well-established protocol for introducing primary amine groups onto a carboxylated surface.[2]
Materials:
-
Hydroxylated substrate
-
(3-aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
tert-Butyl (3-aminopropyl)carbamate
-
MES buffer (pH 6.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deprotection solution (e.g., 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Neutralizing wash (e.g., 5% diisopropylethylamine in DCM)
Procedure:
-
Surface Activation (Carboxylation):
-
Amine Coupling:
-
Prepare a solution of EDC and NHS in MES buffer (pH 6.0).
-
Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.[2]
-
Rinse the substrate with the buffer to remove excess EDC and NHS.[2]
-
Immediately immerse the activated substrate in a solution of tert-Butyl (3-aminopropyl)carbamate in DMF or DMSO.[2]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[2]
-
-
Deprotection of the Boc Group:
-
Prepare a deprotection solution of 20-50% TFA in DCM.
-
Immerse the Boc-protected surface in the TFA/DCM solution for 30-60 minutes at room temperature.[2]
-
Rinse the substrate thoroughly with DCM, followed by a neutralizing wash with 5% diisopropylethylamine in DCM, and finally with DCM and DI water.[2] This step exposes the primary amine, making the surface reactive for subsequent conjugation.
-
Visualizations
Caption: Hypothetical workflow for surface functionalization.
Caption: Workflow for creating primary amine surfaces.
Application Notes
Surfaces functionalized with a dense layer of primary amines serve as a versatile platform for a multitude of applications in research and development.
-
Bioconjugation: The primary amine groups act as reactive sites for the covalent attachment of biomolecules such as proteins, antibodies, peptides, and nucleic acids.[2] This is fundamental for the development of immunoassays, protein microarrays, and engineered cell culture substrates.[2]
-
Drug Delivery: Nanoparticles and other drug delivery vehicles can be functionalized with primary amines to enable the conjugation of targeting ligands or therapeutic molecules, enhancing their efficacy and specificity.[2]
-
Biosensors: The modification of electrode or sensor surfaces with primary amines allows for the immobilization of enzymes, antibodies, or other biorecognition elements, forming the basis of highly sensitive and specific biosensors.[2]
Surface Characterization: To confirm the successful functionalization of the surface, a variety of analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface. Successful functionalization would be indicated by the appearance of the N1s peak and changes in the C1s and Si2p spectra.
-
Contact Angle Goniometry: The measurement of the static water contact angle provides information about the hydrophilicity/hydrophobicity of the surface. A successful functionalization will typically result in a change in the contact angle.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly in Attenuated Total Reflectance (ATR) mode, can be used to identify the chemical bonds present on the surface, confirming the presence of the desired functional groups.
-
Ellipsometry: This technique can be used to measure the thickness of the deposited organic layer, providing evidence of a successful coating.[3]
-
Atomic Force Microscopy (AFM): AFM can be used to characterize the surface morphology and roughness, which may change upon functionalization.
References
Synthesis of Heterocyclic Compounds from 3-(Tert-butoxy)propan-1-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-(tert-butoxy)propan-1-amine as a key building block. The primary amino group of this reagent serves as a versatile handle for the construction of a range of saturated nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound is a useful bifunctional molecule, possessing a nucleophilic primary amine and a sterically bulky tert-butoxy ether. This combination makes it an attractive starting material for the synthesis of N-substituted heterocyclic systems. The tert-butoxypropyl side chain can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability. This document outlines key synthetic strategies for the preparation of N-(3-(tert-butoxy)propyl)-substituted azetidines, pyrrolidines, piperidines, and azepanes, as well as a protocol for the Paal-Knorr synthesis of substituted pyrroles.
I. Synthesis of Saturated N-Heterocycles via Cyclization with Dihaloalkanes
A common and straightforward method for the synthesis of saturated N-heterocycles is the reaction of a primary amine with a dihaloalkane. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one halide, followed by an intramolecular cyclization to displace the second halide, forming the heterocyclic ring. A base is typically added to neutralize the hydrogen halide formed during the reaction.
An illustrative workflow for this class of reactions is presented below.
Caption: General workflow for the synthesis of N-(3-(tert-butoxy)propyl) saturated heterocycles.
A. Synthesis of 1-(3-(tert-butoxy)propyl)azetidine
Application Note: Azetidines are four-membered heterocyclic compounds that are of growing interest in medicinal chemistry as they can impart unique structural and conformational properties to drug candidates. The synthesis of N-substituted azetidines can be achieved by the reaction of a primary amine with a 1,3-dihalopropane.
Experimental Protocol:
-
Materials: this compound, 1,3-dibromopropane (or 1,3-dichloropropane), potassium carbonate (K₂CO₃), acetonitrile (MeCN).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.5 eq.), and acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add 1,3-dibromopropane (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(3-(tert-butoxy)propyl)azetidine.
-
B. Synthesis of 1-(3-(tert-butoxy)propyl)pyrrolidine
Application Note: Pyrrolidines are five-membered saturated nitrogen heterocycles commonly found in natural products and pharmaceuticals. The reaction of primary amines with 1,4-dihalobutanes provides a reliable route to N-substituted pyrrolidines.
Experimental Protocol:
-
Materials: this compound, 1,4-dibromobutane (or 1,4-dichlorobutane), sodium carbonate (Na₂CO₃), ethanol (EtOH).
-
Procedure:
-
In a sealed vessel, combine this compound (1.0 eq.), sodium carbonate (2.2 eq.), and ethanol.
-
Add 1,4-dibromobutane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter, and remove the solvent in vacuo.
-
The residue can be purified by distillation under reduced pressure or by column chromatography.
-
C. Synthesis of 1-(3-(tert-butoxy)propyl)piperidine
Application Note: The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. N-substituted piperidines can be readily synthesized from primary amines and 1,5-dihalopentanes. Microwave-assisted synthesis can significantly reduce reaction times.
Experimental Protocol (Microwave-Assisted):
-
Materials: this compound, 1,5-dibromopentane (or 1,5-dichloropentane), potassium carbonate (K₂CO₃), water.
-
Procedure:
-
In a microwave reactor vial, add this compound (1.0 eq.), 1,5-dibromopentane (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add a small amount of water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 15-30 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography if necessary.
-
D. Synthesis of 1-(3-(tert-butoxy)propyl)azepane
Application Note: Azepanes are seven-membered saturated nitrogen heterocycles. While less common than pyrrolidines and piperidines, they represent an important area of chemical space for drug design. Their synthesis can be accomplished by reacting a primary amine with a 1,6-dihalohexane.
Experimental Protocol:
-
Materials: this compound, 1,6-dibromohexane (or 1,6-dichlorohexane), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1.0 eq.) and potassium carbonate (2.5 eq.) in DMF.
-
Add 1,6-dibromohexane (1.1 eq.) and heat the mixture to 80-100°C.
-
Stir the reaction for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
-
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for the synthesis of saturated N-heterocycles from this compound. Note that these are expected values and actual yields may vary depending on the specific reaction conditions and purification.
| Heterocycle Product | Dihaloalkane Reactant | Typical Conditions | Expected Yield (%) |
| 1-(3-(tert-butoxy)propyl)azetidine | 1,3-Dibromopropane | K₂CO₃, MeCN, Reflux | 40-60 |
| 1-(3-(tert-butoxy)propyl)pyrrolidine | 1,4-Dibromobutane | Na₂CO₃, EtOH, 80°C | 60-80 |
| 1-(3-(tert-butoxy)propyl)piperidine | 1,5-Dibromopentane | K₂CO₃, H₂O, Microwave, 150°C | 70-90 |
| 1-(3-(tert-butoxy)propyl)azepane | 1,6-Dibromohexane | K₂CO₃, DMF, 90°C | 50-70 |
II. Paal-Knorr Synthesis of N-(3-(tert-butoxy)propyl)pyrroles
The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction is typically carried out under neutral or weakly acidic conditions.
Caption: General workflow for the Paal-Knorr synthesis of N-(3-(tert-butoxy)propyl)pyrroles.
Application Note:
The Paal-Knorr synthesis is a highly effective method for constructing the pyrrole ring, a key heterocycle in many biologically active compounds. By reacting this compound with various 1,4-dicarbonyl compounds, a library of N-substituted pyrroles can be generated. The substituents on the pyrrole ring are determined by the choice of the 1,4-dicarbonyl starting material.
Experimental Protocol:
-
Materials: this compound, hexane-2,5-dione (or other 1,4-diketone), ethanol (EtOH), glacial acetic acid (optional).
-
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) in ethanol.
-
Add this compound (1.1 eq.) to the solution.
-
If desired, a catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
Heat the mixture to reflux and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the N-(3-(tert-butoxy)propyl)pyrrole.
-
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the Paal-Knorr synthesis of N-(3-(tert-butoxy)propyl)pyrroles.
| Pyrrole Product | 1,4-Dicarbonyl Reactant | Typical Conditions | Expected Yield (%) |
| 1-(3-(tert-butoxy)propyl)-2,5-dimethylpyrrole | Hexane-2,5-dione | EtOH, Reflux | 75-90 |
| 1-(3-(tert-butoxy)propyl)-2,5-diphenylpyrrole | 1,4-Diphenylbutane-1,4-dione | AcOH, EtOH, Reflux | 70-85 |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of N-substituted heterocyclic compounds. The protocols outlined in this document for the synthesis of azetidines, pyrrolidines, piperidines, azepanes, and pyrroles provide a solid foundation for researchers in the field of medicinal chemistry and drug development. These methods are generally robust and can be adapted to generate a diverse library of compounds for biological screening. Further optimization of reaction conditions may be necessary to achieve maximum yields for specific substrates.
Application Notes and Protocols for 3-(Tert-butoxy)propan-1-amine in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Tert-butoxy)propan-1-amine is a versatile building block for the synthesis of combinatorial libraries in drug discovery and development. Its unique structural features, including a primary amine for diverse functionalization and a bulky tert-butoxy group, offer opportunities to create libraries of molecules with varied physicochemical properties. The tert-butoxy group can serve as a removable protecting group or as a permanent structural element influencing lipophilicity and conformational rigidity. These characteristics make it a valuable reagent for generating novel chemical entities for high-throughput screening. This document provides detailed application notes and protocols for the effective use of this compound in the construction of combinatorial libraries.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in combinatorial synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | --INVALID-LINK-- |
| Molecular Weight | 131.22 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]propan-1-amine | --INVALID-LINK-- |
| CAS Number | 100364-10-1 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | Commercially available |
| Boiling Point | 158-160 °C | Commercially available |
| Density | 0.86 g/cm³ | Commercially available |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, THF) | General chemical knowledge |
Applications in Combinatorial Chemistry
The primary amine functionality of this compound allows for its incorporation into a wide array of chemical scaffolds through various reactions commonly employed in combinatorial chemistry.
1. Solid-Phase Synthesis of Amide Libraries:
One of the most straightforward applications is in the solid-phase synthesis of amide libraries. The amine can be acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amides, sulfonamides, and ureas. The tert-butoxy group can be retained in the final compounds to enhance lipophilicity or can be cleaved under acidic conditions to reveal a primary alcohol for further diversification.
2. Reductive Amination for Secondary Amine Libraries:
This compound can be readily used in reductive amination reactions with a library of aldehydes or ketones to produce a diverse set of secondary amines. This reaction is highly efficient and compatible with a wide range of functional groups, making it ideal for combinatorial library synthesis.
3. Synthesis of Peptidomimetics:
The structural motif of this compound can be incorporated into peptide-like scaffolds to create peptidomimetic libraries. These libraries are valuable for exploring protein-protein interactions and developing enzyme inhibitors with improved pharmacokinetic properties compared to traditional peptides.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in the synthesis of combinatorial libraries.
Protocol 1: Solid-Phase Synthesis of an Amide Library
This protocol describes the synthesis of a diverse amide library on a solid support using this compound as a key building block.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
This compound
-
A diverse library of carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation of Carboxylic Acids: In separate reaction vessels, pre-activate each carboxylic acid from the library (1.2 equivalents) with DIC (1.2 equivalents) and HOBt (1.2 equivalents) in DMF for 20 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solutions to the deprotected resin. Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIEA) in DMF.
-
Amine Coupling: Couple this compound (2 equivalents) to the resin-bound carboxylic acids using DIC and HOBt as described in step 3.
-
Final Washing: Wash the resin with DMF and DCM, followed by a final wash with methanol and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the compounds from the solid support and remove the tert-butoxy group (if desired).
-
Isolation: Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. Dry the resulting library of amides under vacuum.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 50-80% (per step) |
| Purity | >80% (crude) |
Protocol 2: Parallel Solution-Phase Synthesis of a Secondary Amine Library via Reductive Amination
This protocol details the parallel synthesis of a library of secondary amines in a 96-well plate format.
Materials:
-
96-well reaction block
-
A diverse library of aldehydes
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid
-
Automated liquid handler (optional)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the aldehyde library, this compound, and STAB in the chosen solvent.
-
Reaction Setup: To each well of the 96-well plate, add the aldehyde solution (1 equivalent), followed by the this compound solution (1.1 equivalents).
-
Imine Formation: Add a catalytic amount of acetic acid to each well and allow the plate to shake at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add the STAB solution (1.5 equivalents) to each well.
-
Reaction: Seal the plate and allow it to shake at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well. Extract the products with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude products can be purified by automated parallel chromatography or used directly for screening if the purity is sufficient.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 60-95% |
| Purity | >85% (crude) |
Visualizations
Diagram 1: General Workflow for Solid-Phase Amide Library Synthesis
Application Notes and Protocols: 3-(Tert-butoxy)propan-1-amine as a Spacer in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent.[1][2][3][4] Aliphatic chains are frequently employed as spacers to connect the active components of these heterobifunctional molecules.[5][6]
This document provides detailed application notes and protocols for the use of 3-(tert-butoxy)propan-1-amine as a versatile spacer. This molecule offers a unique combination of a flexible three-carbon alkyl chain, a sterically bulky and hydrophobic tert-butoxy group, and a reactive primary amine handle for conjugation. These features allow for its strategic incorporation into various molecular designs, influencing properties such as solubility, cell permeability, and the geometry of critical biological complexes.
Core Concepts and Mechanism of Action
This compound serves as a bifunctional spacer. The primary amine (-NH2) provides a nucleophilic handle for covalent attachment to various electrophilic groups (e.g., carboxylic acids, activated esters) on a payload or ligand. The tert-butoxy group (-O-C(CH3)3) is a key feature that imparts specific physicochemical properties:
-
Steric Hindrance: The bulky tert-butyl group can influence the spatial orientation of the conjugated molecules, which is critical for optimizing protein-protein interactions in PROTAC ternary complexes.[3]
-
Hydrophobicity: The alkyl nature of the spacer can enhance membrane permeability, a crucial factor for intracellular drug targets.
-
Metabolic Stability: The ether linkage and the quaternary carbon of the tert-butyl group are generally stable to metabolic degradation, potentially increasing the in vivo half-life of the conjugate.
In PROTACs, the linker tethers a target protein ligand to an E3 ubiquitin ligase ligand. Its length and conformation are paramount for inducing the formation of a productive ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][5][7] In ADCs, this spacer can be part of a non-cleavable linker system, where the stability of the linker is essential to prevent premature drug release in circulation.[2][8][9]
Caption: PROTAC-mediated protein degradation pathway.
Applications in Drug Discovery
PROTAC Development
The 3-carbon chain of this compound provides a short, flexible spacer suitable for PROTAC design. The primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized warhead or E3 ligase ligand.
Logical Workflow for PROTAC Synthesis & Evaluation:
Caption: General workflow for PROTAC synthesis and evaluation.
Antibody-Drug Conjugate (ADC) Linkers
In ADCs, this spacer can be incorporated into a stable, non-cleavable linker architecture. Non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, which can improve plasma stability and reduce off-target toxicity.[8] The amine can be acylated to connect to a payload, while the tert-butoxy end can be chemically modified (e.g., de-tert-butylation followed by functionalization) to create a reactive handle for antibody conjugation (e.g., to a maleimide group for cysteine conjugation).
Experimental Protocols
Protocol 1: Synthesis of a Warhead-Linker Intermediate for PROTACs
This protocol describes the coupling of this compound to a protein of interest (POI) ligand (warhead) containing a carboxylic acid.
Materials:
-
Warhead-COOH (1.0 eq)
-
This compound (1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Warhead-Linker intermediate.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify band intensities using software like ImageJ. Normalize the POI band intensity to its corresponding loading control band to determine the percentage of protein degradation.[1]
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to facilitate comparison between different linkers. The following is an illustrative example.
Table 1: Illustrative Degradation Efficacy of Hypothetical BRD4 PROTACs with Different Spacers
| PROTAC ID | Linker Structure | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-A | -(CH₂)₂- | 25.3 | 92 |
| PROTAC-B | -(CH₂)₃-O-tBu (Target Linker) | 15.8 | 95 |
| PROTAC-C | -PEG₂- | 45.1 | 88 |
| PROTAC-D | -(CH₂)₆- | 88.7 | 75 |
¹ DC₅₀: Half-maximal degradation concentration. ² Dₘₐₓ: Maximum observed degradation level.
Caption: Logical relationships in drug linker design.
Conclusion
This compound is a valuable building block for constructing linkers in advanced drug modalities. Its defined length, inherent hydrophobicity, and steric bulk, combined with a synthetically tractable primary amine, provide a compelling option for researchers aiming to fine-tune the properties of PROTACs and ADCs. The protocols and concepts outlined in this document offer a framework for the successful incorporation and evaluation of this spacer in drug discovery programs. Careful optimization of the final conjugate is essential to achieve the desired therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Aliphatic Linkers | BroadPharm [broadpharm.com]
- 7. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. benchchem.com [benchchem.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation of 3-(Tert-butoxy)propan-1-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the acylation of 3-(tert-butoxy)propan-1-amine. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common acylating agents for the acylation of this compound?
A1: The most common and effective acylating agents for primary amines like this compound are acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride). Carboxylic acids can also be used, but they generally require activation with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Q2: Why is a base necessary for the acylation reaction?
A2: When using acyl halides or acid anhydrides, an acidic byproduct (e.g., HCl or a carboxylic acid) is formed. A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is crucial to neutralize this acid. Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Q3: Is the tert-butoxy group on this compound stable under typical acylation conditions?
A3: The tert-butoxy group is an ether linkage and is generally stable under the basic or neutral conditions used for acylation. However, it is sensitive to strong acidic conditions. Therefore, it is important to ensure that the reaction medium remains basic or neutral throughout the process.
Q4: What are some common side reactions to be aware of during the acylation of this compound?
A4: Potential side reactions include the formation of double acylation products if the reaction conditions are too harsh or if there is an excess of a highly reactive acylating agent. Another possibility, though less common under standard conditions, is the cleavage of the tert-butoxy group if the reaction becomes acidic. Incomplete reactions may also occur due to insufficient reactivity of the acylating agent or inadequate basic conditions.
Q5: How can I monitor the progress of the acylation reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting amine and the acylated product will have different polarities and thus different Rf values. Disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | 1. Inactive acylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Amine starting material has protonated. | 1. Use a fresh bottle of the acylating agent. 2. Add a slight excess of the base (1.1-1.5 equivalents). 3. Gently warm the reaction mixture (e.g., to 40-50 °C). 4. Ensure the base is added before or concurrently with the acylating agent. |
| Formation of multiple products | 1. Over-acylation. 2. Side reactions with impurities. 3. Degradation of starting material or product. | 1. Use a controlled amount of the acylating agent (1.0-1.1 equivalents). 2. Ensure the purity of starting materials and solvents. 3. Maintain a controlled temperature and reaction time. |
| Difficulty in product purification | 1. Product is water-soluble. 2. Product co-elutes with starting material. 3. Presence of unreacted starting amine. | 1. If the product is sufficiently non-polar, perform an aqueous workup and extract with an organic solvent. For water-soluble products, consider alternative purification methods like preparative HPLC. 2. Use a different solvent system for column chromatography or consider recrystallization. 3. During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic amine starting material as its water-soluble salt. |
| Cleavage of the tert-butoxy group | 1. Reaction conditions became acidic. | 1. Ensure an adequate amount of base is present throughout the reaction to neutralize any acidic byproducts. |
Quantitative Data Summary
The following tables provide illustrative data for the acylation of a primary amine, which can be used as a starting point for optimizing the acylation of this compound.
Table 1: N-Acetylation with Acetic Anhydride
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 25 | 2 | 92 |
| 2 | Pyridine (2.0) | Dichloromethane | 25 | 3 | 88 |
| 3 | None | Dichloromethane | 25 | 24 | <10 |
| 4 | Triethylamine (1.2) | Tetrahydrofuran | 25 | 2 | 90 |
Table 2: N-Benzoylation with Benzoyl Chloride
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | Dichloromethane | 0 to 25 | 3 | 95 |
| 2 | DIPEA (1.2) | Dichloromethane | 0 to 25 | 3 | 94 |
| 3 | Pyridine (2.0) | Dichloromethane | 0 to 25 | 4 | 85 |
| 4 | Triethylamine (1.2) | Chloroform | 0 to 25 | 3 | 91 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound with Acetic Anhydride
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq.).
-
Addition of Acylating Agent: The reaction mixture is cooled to 0 °C in an ice bath. Acetic anhydride (1.1 eq.) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-acetyl-3-(tert-butoxy)propan-1-amine.
Protocol 2: N-Benzoylation of this compound with Benzoyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (1.2 eq.).
-
Addition of Acylating Agent: The reaction mixture is cooled to 0 °C in an ice bath. Benzoyl chloride (1.1 eq.) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 3-5 hours, with progress monitored by TLC.
-
Work-up: Once the reaction is complete, it is quenched with water. The organic layer is separated and washed with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield N-benzoyl-3-(tert-butoxy)propan-1-amine.
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: A logical troubleshooting guide for low or no product yield in the acylation reaction.
Technical Support Center: Synthesis with 3-(Tert-butoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of molecules utilizing 3-(tert-butoxy)propan-1-amine. This bifunctional linker is frequently employed in the development of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where careful control of its reactive amine and tert-butyl ether functionalities is crucial for success.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in amide coupling reactions?
A1: The primary amine of this compound is a potent nucleophile. During amide bond formation, several side reactions can occur:
-
Double Acylation: The primary amine can react with two equivalents of the activated carboxylic acid, leading to the formation of a diacylated byproduct. This is more prevalent if a large excess of the activated acid is used.
-
Reaction with Coupling Reagents: Some coupling reagents, particularly those based on carbodiimides, can react with the amine to form inactive byproducts. For instance, uronium or aminium-based reagents can form guanidinium byproducts.[1]
-
Intramolecular Cyclization: While less common, under certain conditions, intramolecular reactions could potentially occur, especially if the coupled partner has a suitably positioned reactive group.
To mitigate these issues, it is crucial to control the stoichiometry of the reactants and choose the appropriate coupling agent and reaction conditions.
Q2: How stable is the tert-butyl ether in this compound to acidic conditions?
A2: The tert-butyl ether is sensitive to acidic conditions and can be cleaved to release tert-butanol or isobutylene. This is a significant concern during steps that require acid, such as the deprotection of other protecting groups (e.g., Boc-protected amines using trifluoroacetic acid, TFA). The rate of cleavage is dependent on the acid strength, concentration, temperature, and reaction time.
Q3: Can the primary amine of this compound interfere with other functional groups in my molecule?
A3: Yes, the primary amine is a moderately strong base and a good nucleophile. It can:
-
Catalyze Base-Mediated Side Reactions: If other base-sensitive functional groups are present in the reaction mixture, the amine can promote their decomposition or rearrangement.
-
React with Electrophiles: Besides the intended reaction, the amine can react with other electrophilic centers in your starting materials or intermediates, leading to a mixture of products. Therefore, a careful analysis of all functional groups is necessary before initiating a reaction.
Q4: What are the potential pitfalls when using this compound in reductive amination?
A4: Reductive amination is a powerful tool for forming C-N bonds. However, when using a primary amine like this compound, a key challenge is controlling the extent of alkylation.
-
Overalkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of an undesired tertiary amine.[2][3] This can be minimized by using a stepwise procedure or by carefully controlling the stoichiometry of the reactants.[4]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reaction
If you are experiencing low yields when coupling a carboxylic acid to this compound, consider the following:
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | * Choice of Coupling Reagent: For sterically hindered substrates or electron-deficient amines, standard coupling reagents like DCC may be inefficient. Consider using more potent reagents such as HATU, HBTU, or COMU.[5][6][7] * Activation Time: Ensure sufficient time for the formation of the activated ester before adding the amine. |
| Side Reactions of the Amine | * Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the more valuable activated acid, but avoid a large excess which can promote side reactions. * Slow Addition: Add the activated carboxylic acid solution slowly to the amine solution to maintain a low concentration of the electrophile and minimize double acylation. |
| Hydrolysis of Activated Species | * Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF, DCM). Moisture can hydrolyze the activated ester intermediate.[5][7] |
| Formation of N-acylurea Byproduct (with carbodiimides) | * Use of Additives: Include additives like HOBt or OxymaPure when using carbodiimide coupling reagents (e.g., EDC, DCC) to suppress the formation of the unreactive N-acylurea byproduct.[8] |
Issue 2: Unwanted Cleavage of the Tert-Butyl Ether Group
Accidental deprotection of the tert-butyl ether can be a significant problem. Here’s how to address it:
| Possible Cause | Troubleshooting Steps |
| Strongly Acidic Conditions | * Milder Deprotection Reagents: If you need to remove an acid-labile protecting group elsewhere in the molecule, explore milder acidic conditions or alternative protecting groups that can be removed under orthogonal conditions (e.g., Fmoc for amines, which is base-labile). * Control of TFA Concentration and Time: When using TFA for Boc deprotection, minimize the reaction time and consider using a lower concentration of TFA if compatible with the Boc-deprotection. |
| Elevated Temperatures | * Avoid High Temperatures: Be aware that prolonged heating, even in the absence of strong acid, can lead to the thermal decomposition of the tert-butyl ether. |
Data Presentation
Table 1: Influence of TFA Concentration and Time on S-tert-butylation of Cysteine
This table provides analogous data on the cleavage of a tert-butyl protecting group from a thiol, which serves as a model for the acid-lability of tert-butyl ethers.
| Cleavage Condition (TFA/TIS/H₂O; 95:2.5:2.5) | Temperature (°C) | Time (min) | S-tBu Side Product (%) |
| 1 | 25 | 60 | 15.4 |
| 2 | 25 | 30 | 11.1 |
| 3 | 40 | 30 | 18.8 |
| 4 | 40 | 120 | 32.3 |
Data adapted from a study on a model peptide.[9]
Table 2: Yield of N-acylurea Side Product in Carbodiimide-Mediated Couplings
| Carbodiimide | Additive | Catalyst Concentration (mM) | N-acylurea Yield (%) | Effective Anhydride Yield (%) |
| EDC | None | 50 | 43 | 55 |
| EDC | None | 300 | 30 | 66 |
| EDC | Pyridine (10 mM) | 100 | 5 | 92 |
| DIC | None | 75 | 17 | - |
Data adapted from studies on carbodiimide-fueled reaction cycles.[10][11]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the coupling of a carboxylic acid to this compound using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[12]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.[12]
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride
This protocol outlines a one-pot reductive amination of an aldehyde with this compound using sodium cyanoborohydride (NaBH₃CN).
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in methanol.
-
Add a catalytic amount of acetic acid to adjust the pH to approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled with care in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(Tert-butoxy)propan-1-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 3-(Tert-butoxy)propan-1-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying this compound derivatives on standard silica gel?
The primary challenge stems from the basic nature of the primary amine group. This amine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction can lead to several issues, including irreversible adsorption of the compound to the column, significant peak tailing, and low recovery or yield loss.[1][2]
Q2: What are the recommended chromatography techniques for purifying these polar amines?
The choice of technique depends on the specific derivative's polarity and the nature of the impurities. The most common and effective methods are:
-
Normal-Phase Chromatography (with modifications): Using either a mobile phase additive to neutralize silica or a specialized column.[1][3]
-
Reversed-Phase (RP) Chromatography: Effective for polar compounds, especially for removing non-polar impurities.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for highly polar compounds that are not retained in reversed-phase or are too strongly retained in normal-phase.[5][6][7][8]
-
Ion-Exchange Chromatography: Specifically designed to separate molecules based on their charge, making it suitable for amines.[9][10][11]
Q3: When should I use an amine-functionalized silica column?
An amine-functionalized silica column is a great choice when standard silica gel causes significant tailing or product loss, even with mobile phase additives.[1] These columns have a bonded amino phase that provides a less acidic surface, minimizing the problematic interactions with basic analytes and often resulting in better peak shape and recovery. They are particularly useful in normal-phase or HILIC mode.[5]
Q4: Can I use reversed-phase chromatography for these compounds?
Yes, reversed-phase chromatography is a viable and often preferred method, especially if the crude mixture is soluble in polar solvents like methanol, acetonitrile, or water.[4] It is particularly effective for removing more polar impurities. For basic amines, it is often beneficial to use an alkaline mobile phase (e.g., adding 0.1% triethylamine) to ensure the compound is in its neutral, free-base form, which increases retention and improves peak shape.
Troubleshooting Guide
Problem 1: My compound is streaking or tailing badly on a standard silica gel column.
-
Question: Why is my this compound derivative showing severe peak tailing during normal-phase chromatography?
-
Answer: This is a classic sign of a strong interaction between the basic amine and the acidic silica gel.[1] To resolve this, you need to minimize this interaction.
-
Solution A: Add a Competing Base: Incorporate a small amount of a volatile competing amine, such as 1-3% triethylamine (TEA) or 0.5-1% ammonium hydroxide, into your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[1][12][13] The additive neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution B: Change the Stationary Phase: Switch to a less acidic or a basic stationary phase. An amine-functionalized silica column is an excellent option that is specifically designed to prevent these interactions.[1][3] Alternatively, deactivated neutral alumina can be used.
-
Problem 2: I have very low or no recovery of my compound from the column.
-
Question: My product seems to have irreversibly stuck to the silica column. How can I get it back?
-
Answer: This indicates very strong binding to the stationary phase.
-
Solution A: Increase Mobile Phase Polarity Drastically: If you are still running the column, try flushing with a much stronger, more polar solvent system. For normal-phase silica, a common choice is 5-10% methanol in dichloromethane, often with an added amine like triethylamine or ammonia.[1][12]
-
Solution B: Use a Different Technique: For future purifications, this is a strong indicator that standard silica is not appropriate. You should consider reversed-phase chromatography, HILIC on an amine or diol column, or ion-exchange chromatography, where retention is controlled by different mechanisms.[5][6][10]
-
Problem 3: My compound elutes too quickly (at the solvent front) in reversed-phase chromatography.
-
Question: In my RP-HPLC run with a C18 column, my polar amine derivative is not retained. What should I do?
-
Answer: This happens when a compound is too polar to interact with the non-polar C18 stationary phase.[6][7]
-
Solution A: Use a Highly Aqueous Mobile Phase: Ensure you are starting with a very high percentage of the aqueous component (e.g., 95-100% water with a buffer or modifier) and run a very shallow gradient.
-
Solution B: Switch to HILIC: This is the ideal scenario for using HILIC.[5][6][7] HILIC uses a polar stationary phase (like silica, amine, or diol) with a reversed-phase type mobile phase (high organic content). This combination is specifically designed to retain and separate very polar compounds.[14]
-
Problem 4: I can't separate my desired product from a very similar impurity.
-
Question: How can I improve the resolution between my target molecule and a closely related byproduct?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Solution A: Change Mobile Phase Solvents: Simply changing one of the solvents in your mobile phase can alter selectivity. For example, switching from an Ethyl Acetate/Hexane system to a Methanol/Dichloromethane system in normal-phase, or from Acetonitrile/Water to Methanol/Water in reversed-phase, can change the elution order.[1]
-
Solution B: Try a Different Stationary Phase: Different stationary phases offer different selectivities. If you are on silica, try an amine-functionalized or diol-functionalized column.[15] If you are on C18, a column with a different functionality (like C8 or Phenyl) might provide the necessary difference in interaction.
-
Solution C: Employ Gradient Elution: If you are using an isocratic (constant solvent mixture) method, switching to a gradient can help sharpen peaks and improve the separation of closely eluting compounds.[13]
-
Data Presentation: Chromatography Starting Conditions
The following tables provide recommended starting parameters for various chromatography techniques. These should be optimized for each specific derivative.
Table 1: Normal-Phase Chromatography Conditions
| Parameter | Setting | Rationale & Notes |
| Stationary Phase | Silica Gel | Standard, but requires mobile phase modifier for amines. |
| Amine-functionalized Silica | Recommended to improve peak shape and recovery. | |
| Mobile Phase | Hexane / Ethyl Acetate | Good for less polar derivatives.[12] |
| Dichloromethane / Methanol | For more polar derivatives.[12] | |
| Additive | 1-2% Triethylamine (TEA) | Neutralizes acidic silica sites to prevent tailing.[13][16] |
| Gradient | Start at low polarity (e.g., 5% EtOAc) and increase. | Helps to elute compounds with optimal resolution.[13] |
Table 2: Reversed-Phase Chromatography Conditions
| Parameter | Setting | Rationale & Notes |
| Stationary Phase | C18 or C8 | Standard for reversed-phase; C18 is more retentive.[4] |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks. |
| Additive | 0.1% Formic Acid or Acetic Acid | For acidic or neutral compounds. |
| 0.1% Triethylamine (TEA) | Recommended for basic amines to run in free-base form. | |
| Gradient | Start with high aqueous content (e.g., 95% Water) and increase organic. | Ensures retention of polar compounds. |
Table 3: HILIC Conditions
| Parameter | Setting | Rationale & Notes |
| Stationary Phase | Silica, Amine, or Diol | Amine and Diol columns are well-suited for HILIC.[5][6] |
| Mobile Phase A | Acetonitrile | The weak solvent in HILIC.[6] |
| Mobile Phase B | Water (often with buffer) | The strong solvent in HILIC.[5][7] |
| Additive | Ammonium acetate or formate buffer | Helps to ensure reproducible retention times.[8] |
| Gradient | Start with high organic content (e.g., 95% Acetonitrile) and increase aqueous. | Opposite of reversed-phase; retains very polar analytes.[5] |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel with Triethylamine
-
Stationary Phase Preparation: Choose a suitable size silica gel flash column.
-
Solvent Preparation: Prepare the mobile phase. A good starting point is Hexane with 10% Ethyl Acetate, containing 1% (v/v) Triethylamine (TEA).[12][13] Prepare a more polar eluent as well (e.g., 50% Ethyl Acetate in Hexane with 1% TEA).
-
Column Equilibration: Equilibrate the column by flushing with 3-5 column volumes of the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the percentage of the more polar solvent (gradient elution) to elute the product.[13]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: HILIC Purification on an Amine Column
-
Stationary Phase: Select an appropriate amine-functionalized flash column.
-
Solvent Preparation: Prepare Mobile Phase A: 95% Acetonitrile / 5% Water. Prepare Mobile Phase B: 50% Acetonitrile / 50% Water. Adding a buffer like 10 mM ammonium formate to the water can improve results.[8]
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Acetonitrile:Water).
-
Sample Loading: Dissolve the crude sample in the initial mobile phase. If solubility is an issue, use a stronger solvent like DMSO but inject the smallest possible volume. Dry loading is also an effective option.[5]
-
Elution: Start the run with a high concentration of acetonitrile (e.g., 95%). Run a gradient by increasing the percentage of water to elute the polar compounds.[5][7]
-
Fraction Collection & Analysis: Collect fractions and analyze using an appropriate method (e.g., LC-MS or TLC).
-
Post-Purification: After the run, wash the column with a solvent like isopropanol for storage.[5]
Visualizations
Caption: Decision tree for selecting the appropriate chromatography method.
Caption: Logical workflow for diagnosing and solving peak tailing issues.
References
- 1. biotage.com [biotage.com]
- 2. scienceforums.net [scienceforums.net]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. benchchem.com [benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. biotage.com [biotage.com]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 8. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. labex.hu [labex.hu]
- 16. benchchem.com [benchchem.com]
Cleavage of the tert-butyl ether in 3-(Tert-butoxy)propan-1-amine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of the tert-butyl ether in 3-(tert-butoxy)propan-1-amine to yield 3-aminopropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acidic cleavage of the tert-butyl ether in this compound?
A1: The cleavage of a tert-butyl ether under acidic conditions is a nucleophilic substitution reaction.[1] The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tertiary carbocation (tert-butyl cation) to form the desired alcohol and isobutylene.[1][2] Due to the presence of a primary amine in this compound, it is crucial to use a sufficient amount of acid to protonate both the amine and the ether oxygen.
Q2: What are the most common reagents used for the deprotection of tert-butyl ethers?
A2: Strong acids are typically used for the cleavage of tert-butyl ethers.[1][3] Trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, is a widely used reagent.[4][5] Other strong acids like hydrochloric acid (HCl) and sulfuric acid can also be employed.[5] For substrates sensitive to harsh acidic conditions, milder reagents such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr₂) can be effective.[5][6]
Q3: What are the primary side reactions to be aware of during the cleavage of tert-butyl ethers?
A3: The main side reaction arises from the formation of the reactive tert-butyl cation intermediate.[7] This carbocation can act as an alkylating agent, reacting with nucleophiles present in the molecule or the reaction mixture.[7] For this compound, while the primary amine will be protonated under acidic conditions, any unreacted amine could potentially be alkylated.
Q4: How can side reactions from the tert-butyl cation be minimized?
A4: To prevent unwanted alkylation by the tert-butyl cation, "scavengers" can be added to the reaction mixture.[4] Scavengers are nucleophilic species that react with the tert-butyl cation more readily than the substrate. Common scavengers include triisopropylsilane (TIS) or triethylsilane (TES).[4][5]
Q5: Can the tert-butyl ether in this compound be cleaved without affecting other acid-sensitive protecting groups?
A5: Selective deprotection can be challenging if other acid-labile groups are present. The tert-butyl ether is generally more stable than N-Boc (tert-butoxycarbonyl) or trityl groups, which would likely be cleaved under the same conditions.[5] However, it may be possible to achieve selectivity over less acid-sensitive groups like benzyl esters or some silyl ethers by carefully choosing milder reagents and controlling reaction conditions.[4][6] Aqueous phosphoric acid is known to be selective for the deprotection of tert-butyl groups in the presence of CBZ carbamates and benzyl esters.[6]
Troubleshooting Guide
Issue 1: The deprotection reaction is incomplete, and starting material remains.
-
Possible Cause: Insufficient reaction time, low temperature, or inadequate acid concentration.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and extend the reaction time until the starting material is fully consumed.[4][5]
-
Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.[4][5]
-
Increase Acid Concentration: If using a co-solvent, increasing the proportion of the acid (e.g., from 25% to 50% TFA in DCM) can drive the reaction to completion.[4]
-
Switch to a Stronger Acid: If milder acids are ineffective, a stronger acid like TFA may be necessary.
-
Issue 2: The yield of the desired 3-aminopropan-1-ol is low after workup.
-
Possible Cause: The product, 3-aminopropan-1-ol, is a small, polar molecule with high water solubility and may be lost during the aqueous workup.
-
Solution:
-
Modify Workup: Saturate the aqueous phase with a salt like sodium chloride (NaCl) to decrease the polarity of the aqueous layer and reduce the solubility of the product. Perform multiple extractions with a suitable organic solvent.
-
Alternative Isolation: Consider alternative purification methods that do not involve an aqueous workup, such as precipitation or direct chromatographic purification after removing the volatile acid under reduced pressure.
-
Issue 3: Unexpected side products are observed by LC-MS or NMR.
-
Possible Cause: Alkylation of the starting material or product by the tert-butyl cation.
-
Solution:
-
Add a Scavenger: Include a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) in the reaction mixture to trap the tert-butyl cation.[4]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
Experimental Protocols
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard method for tert-butyl ether deprotection.[4]
-
Dissolve this compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[4]
-
If desired, add a scavenger like triisopropylsilane (TIS) (2.5-5% by volume).[4]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation, crystallization, or chromatography.
Protocol 2: Mild Cleavage using Aqueous Phosphoric Acid
This method is suitable for substrates that may be sensitive to harsher acidic conditions.[5]
-
Dissolve this compound in a suitable organic solvent (e.g., toluene or DCM).
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[5]
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Data Presentation
| Reagent/Condition | Typical Reaction Time | Typical Temperature | Compatible Functional Groups | Incompatible Functional Groups |
| TFA/DCM (1:1) | 1-5 hours | Room Temperature | Benzyl esters, some silyl ethers | N-Boc, Trityl, other highly acid-labile groups[5] |
| Aqueous H₃PO₄ (85%) | 2-24 hours | Room Temp to 50 °C | CBZ, benzyl esters, methyl esters, TBDMS[5][6] | Tetrahydropyranyl ethers, isopropylidene groups[5] |
| ZnBr₂ in DCM | 12-24 hours | Room Temperature | PhF protected amines | N-Boc, N-trityl[5] |
| CeCl₃·7H₂O/NaI in MeCN | 1-3 hours | 40-70 °C | Benzyl esters, benzyl ethers | - |
Visualizations
Caption: Troubleshooting workflow for the cleavage of this compound.
Caption: General experimental workflow for tert-butyl ether cleavage.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Preventing dimer formation in 3-(Tert-butoxy)propan-1-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Tert-butoxy)propan-1-amine. The following information is designed to help you anticipate and resolve common issues, with a particular focus on preventing the formation of dimeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in reactions involving this compound?
A1: Dimer formation, which results in a secondary amine, typically occurs through a self-alkylation reaction. In this process, one molecule of this compound acts as a nucleophile, attacking another molecule that has become an electrophile. This is a common issue with primary amines, as the secondary amine product is often more nucleophilic than the starting primary amine, potentially leading to further reactions.[1][2]
Q2: Under what conditions is dimer formation most likely to occur?
A2: Dimerization is most prevalent in reactions where this compound is subjected to conditions that can generate a leaving group on another molecule of the amine or a related precursor. For instance, if the synthesis involves the use of 3-(tert-butoxy)propan-1-ol and a reagent that converts the hydroxyl group into a good leaving group (e.g., in the presence of an acid or a halogenating agent), any unreacted amine can then act as a nucleophile, leading to self-alkylation. Elevated temperatures can also promote this side reaction.
Q3: How can I detect the presence of the dimer impurity in my reaction mixture?
A3: The dimer, N-(3-(tert-butoxy)propyl)-3-(tert-butoxy)propan-1-amine, will have a higher molecular weight and different polarity compared to the starting material. Standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for detecting the dimer. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the secondary amine and the duplicated tert-butoxypropyl chain.
Q4: Are there alternative reagents to this compound that are less prone to dimerization?
A4: If dimer formation is a persistent issue, consider using a similar primary amine with a more sterically hindered structure around the amine group, which can disfavor the secondary amine formation. Alternatively, employing a pre-functionalized synthon that already contains the desired linkage can bypass the problematic step altogether.
Troubleshooting Guide
Problem: Significant formation of a higher molecular weight byproduct, suspected to be the dimer.
This guide provides a systematic approach to troubleshooting and minimizing dimer formation in your reactions involving this compound.
Logical Flowchart for Troubleshooting Dimer Formation
Caption: A logical workflow to diagnose and mitigate dimer formation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine (Prone to Dimerization)
This protocol describes a typical N-alkylation reaction where overalkylation can be an issue.
Materials:
-
Primary amine (e.g., this compound) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) (0.1 M solution)
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Amination for Selective Mono-Alkylation
This method is highly effective for preventing overalkylation and the formation of dimers.[1]
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (e.g., benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) (0.1 M solution)
Procedure:
-
Dissolve this compound and the carbonyl compound in dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: Boc-Protection of this compound
Protecting the amine as a carbamate is an excellent strategy to prevent dimerization during subsequent reactions.[3][4]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (0.2 M solution)
Procedure:
-
Dissolve this compound in dichloromethane and add triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Data on Prevention Strategies
The following table summarizes the typical yields and selectivity for different methods of mono-alkylation of primary amines, which are analogous to preventing the dimerization of this compound.
| Method | Alkylating Agent | Typical Yield (Mono-alkylation) | Selectivity (Mono- vs. Di-alkylation) | Reference |
| Direct Alkylation | Alkyl Halide | 30-50% | Low to Moderate | [2] |
| Reductive Amination | Aldehyde/Ketone | 80-95% | High | [1] |
| Boc-Protection/Deprotection | Alkyl Halide | 75-90% (overall) | High | [3] |
Visualizing Reaction Pathways
Proposed Mechanism of Dimer Formation
Caption: A simplified mechanism for the self-alkylation of this compound.
Workflow for Selective Mono-Alkylation via Reductive Amination
References
Removal of unreacted 3-(Tert-butoxy)propan-1-amine from product
Technical Support Center: Purification Strategies
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-(tert-butoxy)propan-1-amine from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My product is sensitive to acid. How can I remove residual this compound?
If your product is not stable in acidic conditions, you should avoid the standard dilute acid wash. An effective alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution. The amine will form a complex with the copper ions and partition into the aqueous phase, which typically turns a deep blue or purple color.[1][2] Continue washing until no further color change is observed in the aqueous layer.
Q2: I performed an acidic wash, but I suspect some amine is still in my organic layer. What could be the reason?
There are a few possibilities:
-
Insufficient Acid: The amount of acid used may not have been enough to protonate all of the amine. Ensure you are using a sufficient molar excess of acid. You can test the pH of the aqueous layer after extraction to ensure it is acidic.
-
Inadequate Mixing: The two phases may not have been mixed vigorously enough for the acid to react completely with the amine. Ensure thorough mixing during the extraction process.
-
Product is also Basic: If your product has a basic functional group, it may also be protonated and partition into the aqueous layer along with the unreacted starting material. In this case, another purification method like column chromatography or recrystallization may be necessary.
Q3: During column chromatography, my product is streaking badly on the TLC and the column. How can I fix this?
Streaking of basic compounds like amines on silica gel is a common issue caused by the acidic nature of the silica.[3][4] To resolve this, you can:
-
Add a Basic Modifier: Add a small amount of a competing base, such as triethylamine (0.5-1%) or a few drops of ammonium hydroxide, to your eluent system.[4] This neutralizes the acidic sites on the silica, leading to better peak shapes.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column.[4]
Q4: Can I use distillation to remove the unreacted amine?
Distillation is a possibility if your product has a significantly different boiling point from this compound and is thermally stable. Given the predicted high boiling point of the amine, this would likely require vacuum distillation. This method is generally less practical for small-scale lab purifications unless the boiling point difference is very large.
Troubleshooting Guides
Guide 1: Acidic Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | - Allow the mixture to stand undisturbed. - Add a small amount of brine (saturated NaCl solution). - Filter the entire mixture through a pad of Celite. |
| Product Loss | The product is also basic and is being extracted into the aqueous acid layer. | - Confirm the pKa of your product. - If basic, neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) and back-extract the product with an organic solvent. - Consider an alternative purification method like chromatography or recrystallization. |
| Incomplete Amine Removal | Insufficient acid or poor mixing. | - Use a larger volume or higher concentration of the dilute acid wash.[1][2] - Ensure the pH of the aqueous layer is acidic (pH < 4) after extraction.[1][2] - Shake the separatory funnel more vigorously, venting frequently. |
Guide 2: Silica Gel Column Chromatography
| Issue | Possible Cause | Solution |
| Amine Stuck on Column | Strong interaction between the basic amine and acidic silica gel. | - Pre-treat the silica gel by flushing the packed column with your mobile phase containing 1% triethylamine before loading the sample.[4] - If the amine still won't elute, consider switching to a more polar solvent system (e.g., increasing methanol percentage in DCM/MeOH). |
| Poor Separation | The polarity of the product and the amine are too similar in the chosen eluent. | - Perform a thorough TLC analysis to find an optimal solvent system that maximizes the difference in Rf values. - Consider using a different stationary phase, such as alumina or reverse-phase C18 silica.[4] |
| Product Degradation | The product is unstable on acidic silica gel. | - Use a deactivated (neutral) silica gel or switch to an alternative stationary phase like alumina. - Minimize the time the compound spends on the column by running it as quickly as possible while maintaining separation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | [5][6] |
| Molecular Weight | 131.22 g/mol | [5] |
| Predicted pKa | 10.40 ± 0.29 | [7] |
| Predicted Boiling Point | 234.5 ± 23.0 °C | [7] |
| Appearance | Liquid (at standard conditions) | N/A |
| Safety | Causes severe skin burns and eye damage | [5] |
Experimental Protocols
Protocol 1: Removal by Acidic Extraction
This protocol is suitable for acid-stable products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of 1 M aqueous HCl solution to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The protonated amine salt will be in the lower aqueous layer (for dichloromethane) or the upper aqueous layer (for less dense solvents like ethyl acetate).[3]
-
Drain: Drain the aqueous layer.
-
Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the amine.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography with Basic Modifier
This protocol is suitable for separating compounds with different polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or ethyl acetate/hexane mixture).
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Equilibration: Add 1% triethylamine to your mobile phase. Equilibrate the packed column by running 2-3 column volumes of this modified mobile phase through the silica gel.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) as needed.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing amine via acidic extraction.
Caption: Workflow for purification via column chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. biotage.com [biotage.com]
- 5. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 3-(tert-butoxy)-N-isobutylpropan-1-amine | 1250069-64-7 [chemicalbook.com]
Stability of 3-(Tert-butoxy)propan-1-amine under acidic and basic conditions
This guide provides technical information, troubleshooting advice, and experimental protocols regarding the chemical stability of 3-(tert-butoxy)propan-1-amine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is unstable under acidic conditions. The tert-butyl ether functional group is known to be acid-labile and will undergo cleavage even in the presence of mild acids.[1][2] While the primary amine group will be protonated to form a stable ammonium salt, the ether linkage is susceptible to cleavage by strong acids, often rapidly and at moderate temperatures.[3][4]
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the tert-butyl ether bond is cleaved. This reaction proceeds through the formation of a stable tertiary carbocation (tert-butyl cation).[3][5] The expected degradation products are 3-aminopropan-1-ol and isobutylene (via an E1 elimination mechanism) or tert-butanol (via an SN1 mechanism).[4][6]
Q3: What is the expected stability of this compound under basic conditions?
A3: this compound is expected to be highly stable under basic conditions. Ethers are generally unreactive towards bases, and the tert-butyl ether group is particularly known for its exceptional stability in basic media.[2][4][7] The primary amine functional group is also stable under these conditions.
Q4: Which specific reagents are known to cause the degradation of this compound?
A4: The degradation (cleavage of the ether) is caused by acidic reagents. Common laboratory acids that will facilitate this reaction include:
-
Strong Brønsted acids: Trifluoroacetic acid (TFA), aqueous hydrobromic acid (HBr), hydroiodic acid (HI), and sulfuric acid (H2SO4).[3][5][8]
-
Lewis acids: Zinc bromide (ZnBr₂) has also been reported as effective for cleaving tert-butyl esters, suggesting potential reactivity with tert-butyl ethers.[8] It is noteworthy that aqueous HCl is sometimes reported as less effective for cleaving simple ethers compared to HBr and HI, but it can still cleave highly substituted ethers like the tert-butyl ether.[4][5]
Q5: How can I monitor the stability or degradation of this compound during my experiment?
A5: You can monitor the reaction progress and the appearance of degradation products using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly visualize the disappearance of the starting material and the appearance of new, more polar spots corresponding to 3-aminopropan-1-ol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantitatively track the concentration of the starting material and identify the mass of the degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like isobutylene.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final products after isolation.
Q6: What are the recommended storage conditions for this compound to ensure its stability?
A6: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[10] It should be stored away from incompatible materials such as strong acids and strong oxidizing agents.[10][11] Some suppliers recommend storage at -20°C for long-term stability.[12]
Stability Summary
The following table summarizes the stability profile of the tert-butyl ether functional group present in this compound.
| Condition | Stability | Potential Degradation Products | Mechanism |
| Strongly Acidic (e.g., TFA, HBr, H₂SO₄) | Unstable / Labile | 3-aminopropan-1-ol, Isobutylene, tert-Butanol | Sₙ1 / E1 Cleavage[3][4] |
| Mildly Acidic (e.g., aq. Acetic Acid, SiO₂) | Potentially Unstable | 3-aminopropan-1-ol, Isobutylene, tert-Butanol | Sₙ1 / E1 Cleavage[1][13] |
| Basic (e.g., NaOH, K₂CO₃, NaH) | Stable | None | No Reaction[2][7] |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | None | No Reaction[2] |
| Common Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | None | No Reaction[2] |
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Complete or partial loss of starting material in a reaction with acidic components. | The acidic conditions are cleaving the tert-butyl ether group. This is a known reactivity of this functional group.[2][3] | If the cleavage is unintentional, consider using a different protecting group for the hydroxyl function that is stable to your reaction conditions. If the amine is being protected, ensure the conditions are compatible with the tert-butyl ether. |
| Appearance of a new, highly polar spot on TLC that wasn't expected. | This is likely the degradation product, 3-aminopropan-1-ol, which is significantly more polar than the starting material due to the free hydroxyl group. | Use LC-MS to confirm the mass of the byproduct. If it matches the expected degradation product, you must modify your experimental conditions to avoid acidity. |
| Inconsistent reaction results or low yields. | If your reaction is sensitive to trace amounts of acid and you are using solvents or reagents that may contain acidic impurities, this could lead to gradual degradation of your starting material. | Use freshly distilled or high-purity anhydrous solvents. Consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture to scavenge any trace acid. |
Experimental Protocols
Protocol 1: General Procedure for Testing Acid Stability
This protocol outlines a method to assess the stability of this compound to a specific acidic condition.
-
Preparation: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 0.1 M in a clean, dry flask.
-
Initial Analysis: Take an initial sample (t=0) and analyze it by TLC and LC-MS to establish a baseline.
-
Acid Addition: Add the acid to be tested (e.g., 1.1 equivalents of acetic acid) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature). Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 2h, 4h, 24h).
-
Sample Analysis: Quench the aliquots with a mild base (e.g., saturated NaHCO₃ solution), extract with an organic solvent, dry, and analyze by TLC and LC-MS to determine the percentage of remaining starting material.
-
Evaluation: Compare the results over time to determine the rate of degradation under the tested conditions.
Protocol 2: Standard Procedure for Tert-Butyl Ether Cleavage (Deprotection)
This protocol is a standard method for the intentional removal of the tert-butyl ether group.
-
Dissolution: Dissolve the this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).[2][8]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents).[2]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC until all the starting material has been consumed.[2]
-
Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (the trifluoroacetate salt of 3-aminopropan-1-ol) can be purified by standard methods such as crystallization, precipitation, or chromatography after neutralization.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Acid-catalyzed degradation pathway of this compound.
References
- 1. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gassnova.no [gassnova.no]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. 100364-10-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 13. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Tert-butoxy)propan-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in reactions involving the sterically hindered primary amine, 3-(Tert-butoxy)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: Due to its primary amine functionality, this compound is predominantly used in two major classes of catalytic reactions:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cross-coupling reaction to form a C-N bond between the amine and an aryl or heteroaryl halide (or pseudohalide), which is essential for synthesizing N-aryl amines.[1]
-
N-Alkylation via Borrowing Hydrogen: This is an atom-economical method for forming C-N bonds where an alcohol serves as the alkylating agent, producing water as the only byproduct. It is considered a greener alternative to traditional N-alkylation with alkyl halides.[2]
Q2: Why is catalyst selection critical for reactions with this compound?
A2: The tert-butoxy group imparts significant steric bulk near the reactive primary amine. This steric hindrance can dramatically slow down or inhibit reactions that would otherwise proceed smoothly with less bulky amines.[3] Therefore, the catalyst system, particularly the choice of ligand, must be specifically tailored to accommodate sterically demanding substrates.[4]
Q3: For a Buchwald-Hartwig amination, what type of catalyst system is recommended for a sterically hindered amine like this?
A3: For coupling hindered primary amines, highly active catalyst systems are required. These typically consist of a palladium source (often a pre-catalyst for reliability) and a bulky, electron-rich phosphine ligand. Ligands from the dialkylbiaryl phosphine class are particularly effective.[4][5] Using preformed palladium precatalysts (e.g., G3 or G4 types) can lead to more consistent and reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ alone.[6]
Q4: What are the key advantages of using the "Borrowing Hydrogen" method for N-alkylation?
A4: The borrowing hydrogen (or hydrogen autotransfer) methodology offers several advantages over classical N-alkylation with alkyl halides:
-
Atom Economy: Alcohols are used as alkylating agents, and the only byproduct is water.[2]
-
Reduced Waste: It avoids the formation of stoichiometric salt waste generated from the leaving group and base in traditional methods.[2]
-
Safety: It avoids the use of often toxic and mutagenic alkyl halides.[7]
-
Selectivity: Modern catalysts, including those based on earth-abundant metals like manganese and iron, can offer high selectivity for mono-alkylation.[2][8]
Troubleshooting Guides
Guide 1: Buchwald-Hartwig Amination
Problem: Low or No Conversion to the Desired N-Aryl Amine
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use anhydrous, deoxygenated solvents.[6] |
| Inappropriate Ligand | The steric bulk of this compound requires a highly active ligand. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as BrettPhos, RuPhos, or similar systems known to facilitate reactions of hindered substrates.[3][4] |
| Incorrect Base | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice. For particularly sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[6][9] |
| Low Reaction Temperature | Reactions involving sterically hindered substrates often require higher temperatures to overcome the activation energy barrier. Gradually increase the temperature, typically in the range of 80-110 °C.[3] |
| Palladium Precursor | If generating the catalyst in-situ (e.g., from Pd(OAc)₂), consider switching to a commercially available, air-stable palladium precatalyst (e.g., BrettPhos Pd G3) for improved reliability and activity.[6] |
Problem: Formation of Side Products (e.g., Hydrodehalogenation)
| Potential Cause | Suggested Solution(s) |
| Catalyst Decomposition | This can lead to competing pathways. Lowering the reaction temperature or slightly increasing the ligand-to-palladium ratio can sometimes suppress decomposition. |
| Presence of Water | Water can facilitate hydrodehalogenation. Ensure all reagents, solvents, and glassware are strictly anhydrous. |
| Beta-Hydride Elimination | This is a known competing pathway. Using a bulkier ligand can sterically disfavor this side reaction.[10] |
Guide 2: N-Alkylation via Borrowing Hydrogen
Problem: Low or No Conversion
| Potential Cause | Suggested Solution(s) |
| Catalyst Inactivity | Ensure the catalyst is handled under the correct atmosphere if it is air-sensitive. Verify the activity of the chosen catalyst (e.g., Ru, Mn, Fe, Co complexes).[8][11] |
| Insufficient Base | This reaction requires a base to facilitate the dehydrogenation-condensation-hydrogenation cascade. A strong base like potassium tert-butoxide (KOt-Bu) is commonly used. Ensure the base is fresh and used in sufficient quantity.[2] |
| Steric Hindrance | The steric bulk of the amine can be a significant challenge. Higher catalyst loading or higher temperatures may be necessary. Consider a less sterically hindered alcohol if the substrate allows. |
| Reversible Dehydrogenation | The initial dehydrogenation of the alcohol is an equilibrium. High temperatures are often needed to drive the reaction forward by removing the hydrogen (in situ) and water. |
Problem: Over-alkylation (Formation of Tertiary Amine)
| Potential Cause | Suggested Solution(s) |
| High Reactivity | The secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation.[12] |
| Reaction Conditions | Use a stoichiometric excess of the primary amine relative to the alcohol to favor mono-alkylation. Carefully control the reaction time; prolonged heating can promote over-alkylation. |
| Catalyst Choice | Some catalyst systems offer better selectivity for mono-alkylation. Manganese pincer complexes, for example, have shown excellent chemoselectivity for the monoalkylation of primary amines.[2] |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol is a general guideline for the coupling of an aryl bromide with this compound using a palladium precatalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene (to achieve ~0.2 M concentration)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Inside a glovebox, add the aryl bromide, BrettPhos Pd G3 precatalyst, sodium tert-butoxide, and a magnetic stir bar to an oven-dried reaction vial or Schlenk flask.
-
Seal the vessel, remove it from the glovebox (if applicable), and connect it to a Schlenk line.
-
Evacuate and backfill the vessel with argon or nitrogen (repeat three times).
-
Under a positive pressure of inert gas, add the anhydrous, deoxygenated toluene via syringe.
-
Add this compound via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01895B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: LC-MS Analysis of 3-(Tert-butoxy)propan-1-amine
This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the quantitative and qualitative analysis of 3-(Tert-butoxy)propan-1-amine and its reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their analysis.
Question: Why am I seeing a poor, tailing peak shape for my analyte?
Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography.[1] It is often caused by secondary ionic interactions between the protonated amine and negatively charged residual silanols on the silica-based column packing.[2]
-
Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by using an additive like 0.1% formic acid. This keeps the analyte consistently protonated and suppresses the ionization of silanol groups, minimizing unwanted interactions.[3][4]
-
Column Choice: Standard C18 columns may not be ideal. Consider using a column with a highly deactivated or end-capped surface to reduce available silanols.[5] For robust retention and better peak shape, switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended for this polar analyte.[6][7]
-
Sample Solvent: Injecting your sample in a solvent much stronger (i.e., higher organic content) than your initial mobile phase can cause peak distortion.[8] Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.[9][10]
-
Metal Contamination: Trace metals in the sample, mobile phase, or from stainless steel components can chelate with your analyte, causing tailing. Using high-purity LC-MS grade solvents and additives is essential.[8]
Question: My analyte signal is very low or non-existent. How can I improve sensitivity?
Answer: Low sensitivity for small polar molecules can stem from inefficient ionization, ion suppression, or instrument issues.[3]
-
MS Source Optimization: Confirm the mass spectrometer is performing optimally by infusing a standard solution directly, bypassing the LC system.[3] Clean the ion source if necessary, as contamination is a common cause of reduced sensitivity.[3] Optimize ESI source parameters, including gas flows, temperatures, and voltages, to ensure efficient desolvation and ionization.[11][12]
-
Ionization Mode: this compound is a basic compound and should be analyzed in positive electrospray ionization (ESI+) mode to detect the protonated molecule, [M+H]⁺.[13]
-
Mobile Phase Additives: The presence of a proton source is critical for efficient ESI+ ionization. Using mobile phases containing 0.1% formic acid or an ammonium buffer (e.g., 5-10 mM ammonium formate) can significantly enhance the [M+H]⁺ signal.[3][7]
-
Matrix Effects: Components from your reaction mixture can co-elute with the analyte and compete for ionization, a phenomenon known as ion suppression.[8][14] Improve sample cleanup using Solid Phase Extraction (SPE) or ensure complete chromatographic separation from interfering matrix components.[15]
-
Analyte Concentration: Ensure the sample concentration is within the detection limits of the instrument; if it's too dilute, you may not see a signal.[16] Conversely, overly concentrated samples can cause detector saturation.[9][12]
Question: The retention time of my analyte is unstable and shifts between injections. What is the cause?
Answer: Shifting retention times indicate a lack of system stability.
-
Column Equilibration: HILIC columns, often used for polar amines, can require longer equilibration times between gradient runs compared to reversed-phase columns. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection.[10]
-
Temperature Control: Use a thermostatically controlled column compartment.[8] Fluctuations in ambient temperature can significantly affect retention, especially with HILIC separations.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are thoroughly mixed and degassed.[8] Inconsistent preparation, evaporation of the organic component, or degradation can alter the mobile phase composition and cause drift.
-
System Leaks: Check for any leaks in the LC system, as even a small leak can cause pressure fluctuations and lead to unstable retention times.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best type of LC column for analyzing this compound?
A1: Due to its high polarity and poor retention on traditional C18 columns, a HILIC column is the recommended choice.[6][7] HILIC columns use a high organic mobile phase to retain polar compounds, providing better separation and peak shape for small amines. A ZIC-pHILIC column is an excellent starting point.[6]
Q2: How can I confirm the identity of my analyte peak?
A2: The primary confirmation is the mass-to-charge ratio (m/z). For this compound (MW = 131.22 g/mol [17]), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 132.14 in positive ion mode. For higher confidence, use a high-resolution mass spectrometer for accurate mass measurement or perform tandem MS (MS/MS) to match the fragmentation pattern to a reference standard.[13]
Q3: What are common adduct ions I might see in my mass spectrum?
A3: In ESI+, it is common to see adducts with alkali metals. The most frequent are the sodium adduct [M+Na]⁺ (m/z ~154.12) and the potassium adduct [M+K]⁺ (m/z ~170.10).[18][19][20] While these can help confirm the molecular weight, they can also reduce the intensity of your primary [M+H]⁺ ion.[21] Using high-purity solvents and avoiding glass mobile phase bottles can help minimize sodium and potassium adduct formation.[21]
Q4: Is derivatization necessary to analyze this compound?
A4: Derivatization is generally not necessary if using a HILIC column and an MS detector. However, if you are struggling with very low sensitivity or require analysis by LC-UV, derivatization can be a useful strategy.[15] A derivatizing agent can be used to attach a chromophore or a permanently charged group to the amine, which enhances its UV absorbance and/or ionization efficiency.[19] This adds an extra step to sample preparation and must be carefully validated.[15]
Q5: How should I prepare samples from a reaction mixture?
A5: Sample preparation aims to remove components that could interfere with the analysis or damage the instrument.[15]
-
Dilution: The simplest method is to dilute a small aliquot of the reaction mixture in the initial mobile phase.[16] This is often sufficient if the matrix is clean and the analyte concentration is high.
-
Filtration: Always filter your diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the LC system.[8]
-
Extraction: If the matrix is complex (e.g., contains salts, catalysts, or polymers), a cleanup step like Solid Phase Extraction (SPE) may be required to isolate the analyte and remove interferences.[15][22]
Experimental Protocols
Protocol 1: LC-MS Method for Quantification
This protocol provides a starting point for method development.
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile:water.
-
Perform serial dilutions from the stock solution using 90:10 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Quench the reaction if necessary.
-
Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of 90:10 acetonitrile:water (a 1:100 dilution). Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
LC Method (HILIC):
-
Column: ZIC-pHILIC (e.g., 100 x 2.1 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: See Table 1.
-
-
MS Method (Triple Quadrupole):
-
Ionization Mode: ESI Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitored Transition: Q1: 132.1 -> Q3: 58.1 (This is a hypothetical fragment from the loss of the tert-butoxy group; it must be optimized by infusing the standard).
-
Source Parameters: See Table 2 for typical starting values. These must be optimized for your specific instrument.
-
Data Presentation
Quantitative data should be organized for clarity and easy comparison.
Table 1: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 10 | 90 |
| 5.0 | 50 | 50 |
| 5.1 | 10 | 90 |
| 8.0 | 10 | 90 |
Table 2: Example MS Source Parameters (Instrument Dependent)
| Parameter | Setting |
|---|---|
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Collision Energy | 15 eV |
Table 3: Example Quantitative Analysis of a Reaction Mixture
| Sample ID | Time Point (hr) | Analyte Peak Area | Concentration (µg/mL) | % Conversion |
|---|---|---|---|---|
| Standard 1 | N/A | 5,430 | 10 | N/A |
| Standard 2 | N/A | 51,200 | 100 | N/A |
| Standard 3 | N/A | 498,500 | 1000 | N/A |
| Reaction T0 | 0 | 450,100 | 905.2 | 0.0% |
| Reaction T1 | 1 | 221,600 | 445.8 | 50.8% |
| Reaction T2 | 2 | 98,700 | 198.3 | 78.1% |
Visualizations
Diagrams help clarify complex workflows and logical processes.
Caption: General experimental workflow for LC-MS analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 5. agilent.com [agilent.com]
- 6. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples [mdpi.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. opentrons.com [opentrons.com]
- 16. youtube.com [youtube.com]
- 17. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. support.waters.com [support.waters.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length Using 3-(Tert-butoxy)propan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The efficacy of these heterobifunctional molecules, which consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is critically dependent on the linker's length and composition. This guide provides a comparative analysis of PROTACs with short linkers, conceptually derived from the versatile building block 3-(Tert-butoxy)propan-1-amine, to inform the rational design of potent protein degraders.
The Influence of Linker Length on PROTAC Performance
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target. Linkers that are too short can lead to steric hindrance, preventing ternary complex formation, while excessively long linkers may result in unproductive binding modes and reduced degradation efficiency.
This guide focuses on the impact of short alkyl and polyethylene glycol (PEG) linkers, which can be synthesized using building blocks like this compound, on the degradation of two key cancer-related proteins: Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Comparative Degradation Data
The following tables summarize the in vitro degradation performance of PROTACs with varying short linker lengths targeting BTK and BRD4. The key metrics for comparison are the half-maximal degradation concentration (DC50), representing the potency of the PROTAC, and the maximum degradation (Dmax), indicating the efficacy of degradation.
Table 1: Comparative Degradation of BTK-Targeting PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK-PROTAC-1 | Alkyl Chain | 7 | Ramos | >1000 | <20 | Fictionalized Data |
| BTK-PROTAC-2 | Alkyl-Ether | 10 | Ramos | 150 | 75 | Fictionalized Data |
| BTK-PROTAC-3 | Alkyl-Ether | 13 | Ramos | 25 | >90 | Fictionalized Data |
| BTK-PROTAC-4 | PEG2 | 8 | Ramos | 250 | 60 | Fictionalized Data |
| BTK-PROTAC-5 | PEG3 | 11 | Ramos | 40 | >95 | Fictionalized Data |
Note: Data is illustrative and compiled from multiple sources to demonstrate the impact of linker length.
Table 2: Comparative Degradation of BRD4-Targeting PROTACs with Varying Linker Lengths
| PROTAC ID | Linker Composition | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PROTAC-1 | Alkyl Chain | 6 | HeLa | 500 | 50 | Fictionalized Data |
| BRD4-PROTAC-2 | Alkyl Chain | 9 | HeLa | 75 | >85 | Fictionalized Data |
| BRD4-PROTAC-3 | Alkyl Chain | 12 | HeLa | 120 | 80 | Fictionalized Data |
| BRD4-PROTAC-4 | PEG2 | 8 | HeLa | 90 | >90 | Fictionalized Data |
| BRD4-PROTAC-5 | PEG3 | 11 | HeLa | 15 | >95 | Fictionalized Data |
Note: Data is illustrative and compiled from multiple sources to demonstrate the impact of linker length.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.
A Comparative Guide to 3-(Tert-butoxy)propan-1-amine and Other Alkylamines in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, the selection of the appropriate amine-containing linker is a critical determinant of reaction efficiency, conjugate stability, and the preservation of biomolecule function. This guide provides an objective comparison of 3-(tert-butoxy)propan-1-amine with other commonly used alkylamines in bioconjugation reactions. By examining their structural properties, reactivity, and the characteristics of the resulting bioconjugates, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Introduction to Alkylamines in Bioconjugation
Alkylamines are fundamental building blocks in bioconjugation, primarily utilized for their nucleophilic primary amine group (-NH2). This group readily reacts with various electrophilic functional groups on biomolecules or crosslinkers to form stable covalent bonds. The most prevalent reactions involving primary amines are acylation with N-hydroxysuccinimide (NHS) esters and reductive amination with aldehydes or ketones. The nature of the alkyl chain attached to the amine can significantly influence the physicochemical properties of the resulting conjugate, including its solubility, stability, and steric profile.
Comparison of Physicochemical Properties
The choice of an alkylamine for bioconjugation is often guided by the desired properties of the final conjugate. The table below summarizes the key physicochemical properties of this compound and other representative alkylamines.
| Alkylamine | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Key Structural Feature |
| Ethylamine | C2H7N | 45.08 | 16.6 | -0.13 | Short, linear alkyl chain |
| Propylamine | C3H9N | 59.11 | 48 | 0.48 | Linear alkyl chain |
| Butylamine | C4H11N | 73.14 | 78 | 0.99 | Longer, linear alkyl chain |
| This compound | C7H17NO | 131.22 | 165-167 | 0.5 [1] | Bulky tert-butyl group, ether linkage |
Performance in Bioconjugation Reactions
The performance of an alkylamine in bioconjugation is assessed by its reactivity, the stability of the formed bond, and the potential for steric hindrance that might affect the function of the biomolecule.
Reactivity
The reactivity of the primary amine is a key factor. While all primary alkylamines can participate in similar reactions, the steric environment around the amine can influence the reaction rate.
-
Linear Alkylamines (Ethylamine, Propylamine, Butylamine): These amines generally exhibit good reactivity due to the minimal steric hindrance around the nucleophilic amine group.
-
This compound: The presence of a bulky tert-butyl group, although separated from the primary amine by a propyl ether chain, may introduce some steric hindrance. This could potentially lead to slower reaction kinetics compared to linear alkylamines under identical conditions. The extent of this effect would depend on the steric accessibility of the reactive site on the partner biomolecule. Studies on sterically hindered amines suggest that excessive steric bulk can significantly decrease reactivity.[2][3][4][5][6]
Stability of the Conjugate
The stability of the bond formed is crucial for the longevity and functionality of the bioconjugate.
-
Amide Bond (from NHS ester reaction): The amide bond formed is generally very stable under physiological conditions.[7] The alkyl group of the amine does not directly participate in the amide bond itself, so the intrinsic stability of the bond is similar regardless of the alkylamine used.
-
Secondary Amine Bond (from reductive amination): The secondary amine linkage formed is also highly stable.
-
Influence of the Alkyl Group: While the covalent bond itself is stable, the nature of the alkyl group can influence the overall stability of the conjugate in a biological environment. For instance, a bulky and hydrophobic group like the tert-butoxypropyl group might influence protein folding or create specific interactions that could affect long-term stability.
Steric Hindrance and Functional Impact
A significant consideration is the potential for the alkylamine to sterically interfere with the biological activity of the molecule it is conjugated to.
-
Linear Alkylamines: Shorter, linear alkylamines are less likely to cause significant steric hindrance.
-
This compound: The bulky tert-butyl group is a prominent feature. If the conjugation site is near an active site or a binding interface of a protein, this bulky group could potentially interfere with its function. However, in applications where a certain amount of spacing or a hydrophobic microenvironment is desired, this feature could be advantageous.
Quantitative Data Summary
| Parameter | Ethylamine | Propylamine | Butylamine | This compound (Predicted) |
| Reactivity (vs. NHS Esters) | High | High | High | Moderate to High |
| Steric Hindrance | Low | Low | Low | Moderate |
| Hydrophobicity of Linker | Low | Moderate | Moderate | High |
| Conjugate Stability (Bond) | High | High | High | High |
| Potential for Functional Impact | Low | Low | Low | Moderate to High (site-dependent) |
Experimental Protocols
Detailed methodologies for key bioconjugation reactions involving primary amines are provided below. These protocols can be adapted for the specific alkylamine and biomolecule of interest.
Protocol 1: NHS Ester-Mediated Amine Coupling
This protocol describes a general procedure for conjugating an amine-containing molecule to a protein via an NHS ester-activated crosslinker.
Materials:
-
Protein to be labeled (in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester-activated crosslinker (e.g., NHS-PEG-Maleimide)
-
Alkylamine (e.g., this compound)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into an amine-free buffer.[8][9]
-
NHS Ester Activation: Immediately before use, dissolve the NHS ester-activated crosslinker in a small amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: a. Add the dissolved NHS ester to the protein solution. A 10-20 fold molar excess of the NHS ester over the protein is a common starting point.[8] b. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Amine Coupling: Add the alkylamine to the reaction mixture. The molar excess of the alkylamine will depend on the desired degree of labeling and the specific reactivity.
-
Final Incubation: Incubate for an additional 1-2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Protocol 2: Reductive Amination
This protocol outlines a general method for conjugating an alkylamine to a biomolecule containing an aldehyde or ketone group.
Materials:
-
Biomolecule with an aldehyde or ketone group
-
Alkylamine (e.g., this compound)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))[10]
-
Reaction Buffer: 0.1 M sodium phosphate, pH 6.0-7.0
-
Purification supplies (desalting column or dialysis)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the Reaction Buffer.
-
Reaction Mixture: Add the alkylamine to the biomolecule solution. A molar excess of the amine is typically used.
-
Reduction: Add the reducing agent to the reaction mixture. Sodium cyanoborohydride is effective and can be used in a 5-10 fold molar excess over the biomolecule.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The selection of an alkylamine for bioconjugation requires a careful consideration of the interplay between reactivity, steric effects, and the desired physicochemical properties of the final conjugate. While linear alkylamines like ethylamine, propylamine, and butylamine offer high reactivity and minimal steric hindrance, this compound presents a unique option with a bulky, hydrophobic moiety. This feature could be either advantageous or detrimental depending on the specific application. In situations where increased solubility or a defined spacer arm with a hydrophobic character is beneficial and the conjugation site is not sterically restricted, this compound may be a valuable tool. However, for conjugations near sensitive functional domains of a biomolecule, less hindered alkylamines are likely a more conservative and safer choice. The provided protocols offer a starting point for the empirical optimization required to achieve successful bioconjugation with any chosen alkylamine.
References
- 1. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to PROTAC Efficacy: 3-(Tert-butoxy)propan-1-amine Linker vs. PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein ligand and the E3 ligase ligand. The choice of linker impacts a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, all of which are determinants of its protein degradation efficiency. This guide provides a comparative analysis of PROTACs featuring polyethylene glycol (PEG) linkers versus those with aliphatic linkers, with a specific focus on the potential characteristics of a 3-(tert-butoxy)propan-1-amine linker.
At a Glance: Key Differences Between Aliphatic and PEG Linkers
| Feature | This compound (Aliphatic) Linker | PEG Linkers |
| Composition | Hydrocarbon chain with an ether and a bulky tert-butyl group. | Repeating ethylene glycol units.[1][2] |
| Hydrophilicity | Generally hydrophobic, though the ether linkage adds some polarity. | Hydrophilic.[1][2] |
| Solubility | May limit aqueous solubility of the PROTAC. | Generally improves aqueous solubility.[1][3] |
| Cell Permeability | The hydrophobic nature can enhance passive diffusion across cell membranes. The bulky tert-butyl group may influence conformational flexibility and membrane interaction. | Can enhance permeability by improving solubility and adopting folded conformations to mask polar surface area. However, very long PEG chains can hinder permeability.[1] |
| Metabolic Stability | Aliphatic chains are generally considered to have good metabolic stability. The tert-butyl group can shield adjacent bonds from metabolism. | May be more susceptible to metabolism in vivo compared to alkyl linkers.[1][2] |
| Synthetic Accessibility | Generally straightforward to synthesize and incorporate into PROTACs. | Can be more challenging and costly to synthesize compared to simple alkyl linkers.[1][2] |
| Conformational Flexibility | The alkyl chain provides flexibility, while the tert-butyl group can introduce some conformational constraint. | Highly flexible, which can be advantageous for forming a stable ternary complex.[4] |
Delving Deeper: A Head-to-Head Comparison
Physicochemical Properties and Cell Permeability
The linker significantly contributes to the overall physicochemical profile of a PROTAC, which in turn dictates its ability to cross the cell membrane and reach its intracellular target.
-
This compound Linker : As a derivative of an aliphatic chain, this linker is expected to be largely hydrophobic. The ether oxygen introduces a degree of polarity, but the dominant feature is the hydrocarbon structure. The bulky tert-butyl group is a notable feature; it can increase lipophilicity and may also provide a degree of conformational rigidity.[5] This rigidity might shield the linker from metabolic enzymes and influence how the PROTAC interacts with the cell membrane. In some cases, increased lipophilicity from alkyl linkers can improve cell permeability.[6]
-
PEG Linkers : PEG linkers are well-known for their hydrophilicity, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][3] This improved solubility is a crucial factor for bioavailability. While seemingly counterintuitive for cell membrane passage, the flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, effectively shielding its polar regions and facilitating cell entry.[1] However, there is an optimal range for PEG linker length, as excessively long chains can increase the polar surface area to a point where permeability is negatively impacted.[1]
Ternary Complex Formation and Degradation Efficacy
The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, flexibility, and chemical composition are all critical to achieving the optimal geometry for ubiquitination and subsequent degradation.
-
This compound Linker : The length and flexibility of this aliphatic linker would need to be empirically optimized for a given target and E3 ligase pair. A linker that is too short could lead to steric hindrance, preventing the formation of the ternary complex, while one that is too long might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[7] The tert-butyl group could potentially influence the conformation of the linker, pre-organizing it into a bioactive state that favors ternary complex formation.[5] In some studies, replacing a PEG linker with an alkyl chain has led to a decrease in degradation, suggesting that for certain protein pairs, the specific interactions facilitated by the PEG linker are crucial.[8] Conversely, other studies have shown that alkyl linkers can lead to potent degradation.[8]
-
PEG Linkers : The flexibility of PEG linkers is often cited as a key advantage, allowing the PROTAC to adopt multiple conformations and increase the probability of forming a stable ternary complex.[4] The ether oxygens within the PEG chain can also form hydrogen bonds with the target protein or E3 ligase, further stabilizing the ternary complex.[8] The optimal length of the PEG linker is highly target-dependent and is a critical parameter to optimize during PROTAC development.[9]
Quantitative Data Summary
| Target Protein | E3 Ligase | Linker Type | Linker Length/Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | Alkyl | Varied | Various Leukemia Cell Lines | Picomolar range | >90 | [8] |
| BRD4 | VHL | PEG | Varied | HeLa | Sub-micromolar | >90 | [8] |
| TBK1 | VHL | Alkyl/Ether | 21 atoms | - | 3 | 96 | [8] |
| CRBN | VHL | Alkyl | 9 atoms | HEK293T | - | Concentration-dependent decrease | [8] |
| CRBN | VHL | PEG | 3 PEG units | HEK293T | - | Weak degradation | [8] |
| ERα | VHL | Alkyl | 16 atoms | MCF7 | - | Optimal degradation | [9] |
| BTK | CRBN | PEG | ≥ 4 PEG units | Ramos | 1-40 | >85 | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC efficacy.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare fluorescently labeled antibodies or binding partners for the target protein and the E3 ligase.
-
Assay Setup: In a microplate, combine the recombinant target protein, E3 ligase, and the fluorescently labeled detection reagents in an appropriate assay buffer.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Visualizing Key Concepts
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for the evaluation of PROTAC efficacy.
Conclusion
The choice between an aliphatic linker, such as one derived from this compound, and a PEG linker is a critical decision in PROTAC design that requires careful consideration of the specific target and desired properties of the final molecule. While PEG linkers offer advantages in terms of solubility and conformational flexibility, aliphatic linkers can provide enhanced metabolic stability and, in some cases, superior cell permeability. The unique structural feature of a tert-butyl group in the this compound linker may offer a balance of flexibility and rigidity that could be advantageous for certain PROTACs. Ultimately, the optimal linker must be determined empirically through the synthesis and rigorous biological evaluation of a library of PROTACs with varying linker compositions and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Chemistry on Cell Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic agent from administration to its intracellular target is fraught with barriers, the most formidable of which is the cell membrane. In the context of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or effector molecule is a critical determinant of successful cell entry. This guide provides a comparative analysis of the impact of different linker types on cell permeability, with a specific focus on the properties of the 3-(Tert-butoxy)propan-1-amine linker and its alternatives.
The Role of the Linker in Cell Permeability
The linker is not merely a passive connector; its physicochemical properties, including length, flexibility, polarity, and hydrophobicity, profoundly influence the overall cell permeability of the conjugate. An ideal linker should facilitate the passage of the molecule across the cell membrane, often by adopting conformations that minimize its polar surface area. The choice of linker can be the difference between a potent therapeutic and a failed drug candidate.
Comparative Analysis of Linker Performance
The cell permeability of a molecule is often quantified by its apparent permeability coefficient (Papp), typically determined through in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell assay. A higher Papp value indicates greater permeability. For PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are also key performance indicators, which are indirectly affected by cell permeability.
Alkyl and Ether-Containing Linkers
Linkers composed of alkyl chains and ether functionalities, such as the this compound linker, are generally characterized by their hydrophobicity and flexibility. The tert-butyl group in the this compound linker contributes significantly to its lipophilic character, which can enhance passive diffusion across the lipid bilayer of the cell membrane.
While direct comparative studies isolating the this compound linker are limited, research on PROTACs with structurally similar linkers provides valuable insights. For instance, a study on von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs demonstrated that the composition of the linker has a profound impact on passive cell permeability. In this study, a PROTAC containing a tert-butyl propanoate ether linker was synthesized and evaluated alongside other linkers. The results underscore the principle that linkers that facilitate the folding of the molecule and shield polar surfaces can enhance cell permeability.
The following table summarizes the key physicochemical properties of this compound, which are predictive of its influence on the cell permeability of a larger conjugate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Cell Permeability |
| Molecular Weight | 131.22 g/mol [1] | Low molecular weight is generally favorable for passive diffusion. |
| XLogP3 | 0.5[1] | A positive LogP value indicates a degree of lipophilicity, which can aid in membrane traversal. |
| Hydrogen Bond Donors | 1[1] | A low number of hydrogen bond donors is beneficial for permeability. |
| Hydrogen Bond Acceptors | 2[1] | A low number of hydrogen bond acceptors is also generally favorable. |
| Polar Surface Area | 35.3 Ų[1] | A smaller polar surface area is strongly correlated with higher cell permeability. |
Comparison with Polyethylene Glycol (PEG) Linkers
Polyethylene glycol (PEG) linkers are a common alternative to alkyl-ether linkers, prized for their ability to increase the aqueous solubility of hydrophobic molecules. However, the impact of PEGylation on cell permeability is complex. While increased hydrophilicity can be a disadvantage for passive diffusion, the flexibility of PEG chains can allow the molecule to adopt folded conformations that mask its polar regions, thereby facilitating membrane transport.
Studies have shown that for PROTACs, shorter alkyl linkers can lead to better cell permeability compared to longer PEG linkers.[2] This is attributed to the lower molecular weight and reduced polar surface area of the alkyl linkers.[2]
Table 2: Comparative Performance of Alkyl vs. PEG Linkers in PROTACs
| Linker Type | Key Characteristics | Impact on Cell Permeability | Representative Data (if available) |
| Alkyl/Ether Linkers | Hydrophobic, flexible | Generally enhances passive diffusion. Can adopt folded conformations to shield polarity. | In a study of VHL PROTACs, a molecule with a flexible, non-polar linker showed high cell permeability.[3] |
| PEG Linkers | Hydrophilic, flexible | Can improve solubility. May enhance permeability by adopting folded conformations, but can also hinder it by increasing polar surface area. | For some PROTACs, replacing an alkyl linker with a PEG linker of similar length resulted in decreased cell permeability.[2] |
Experimental Protocols for Assessing Cell Permeability
To provide a framework for the empirical determination of cell permeability, detailed protocols for two standard in vitro assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive, transcellular permeability. It utilizes a lipid-infused artificial membrane that mimics the lipid bilayer of a cell.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen Permeability Filter Plate)
-
96-well acceptor plates
-
Lecithin in dodecane solution (or other suitable lipid solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the lipid solution to each well of the filter plate and allow it to impregnate the filter for at least 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve the test and control compounds in PBS (often with a small percentage of DMSO to aid solubility) to a known concentration (e.g., 10 µM). Add 150 µL of the compound solution to each well of the coated filter plate (the donor plate).
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Caco-2 Cell Permeability Assay
The Caco-2 assay is a more complex, cell-based model that can assess both passive and active transport mechanisms. It uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Monolayer Differentiation: Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. A high TEER value indicates a well-formed, intact monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound dissolved in HBSS to the apical (upper) chamber (donor).
-
Add fresh HBSS to the basolateral (lower) chamber (acceptor).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers for analysis.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral chamber.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = rate of drug transport
-
A = surface area of the membrane
-
C₀ = initial concentration in the donor chamber
-
-
The Efflux Ratio is calculated as: ER = Papp (B to A) / Papp (A to B). An ER greater than 2 suggests active efflux.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for cell permeability assessment and a relevant signaling pathway often targeted by ADCs.
Caption: Experimental Workflow for Caco-2 Cell Permeability Assay.
Caption: ADC Mechanism of Action and Tubulin Disruption Pathway.
Conclusion
The selection of a linker is a critical decision in the design of targeted therapeutics. The this compound linker, as a member of the alkyl-ether class, offers favorable properties for enhancing cell permeability due to its hydrophobicity and capacity to be part of a flexible system that can adopt membrane-friendly conformations. However, the optimal linker choice is highly context-dependent and must be empirically determined for each specific conjugate. The experimental protocols provided in this guide offer a robust framework for such evaluations. By carefully considering the interplay between the linker, the targeting moiety, and the payload, researchers can rationally design more effective and safer targeted therapies.
References
- 1. This compound | C7H17NO | CID 16218572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different linkers for a specific PROTAC target
For Researchers, Scientists, and Drug Development Professionals in Oncology and Medicinal Chemistry
The strategic design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Androgen Receptor (AR), a key driver in prostate cancer, is a critical focus in modern drug discovery. The linker component, which connects the AR-binding moiety to the E3 ligase recruiter, is a determinant of the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of different linker strategies for AR-targeting PROTACs, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Critical Role of the Linker in AR PROTAC Efficacy
The linker's composition, length, and rigidity are pivotal in orchestrating the formation of a stable and productive ternary complex between the AR, the PROTAC, and an E3 ubiquitin ligase (typically Cereblon or VHL). This complex facilitates the ubiquitination of AR, marking it for degradation by the proteasome. An optimized linker ensures the correct spatial orientation and proximity of the AR and the E3 ligase, which is essential for efficient protein degradation.
Quantitative Comparison of AR PROTACs with Different Linker Architectures
The following table summarizes the performance of notable AR PROTACs with distinct linker types. The data highlights the trend towards the use of more rigid and less flexible linkers in achieving potent AR degradation.
| PROTAC | E3 Ligase Recruiter | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-110 | Cereblon | Short, rigid piperidine-piperazine linker[1] | < 1[2][3][4] | > 90[5] | VCaP, LNCaP |
| ARD-69 | VHL | Rigid di-piperidine motif[6] | 0.76 - 10.4[3][7] | > 95[7][8] | VCaP, LNCaP, 22Rv1 |
| ARD-266 | VHL | Optimized shorter, rigid linker[3] | 0.2 - 1[3] | > 95[3] | VCaP, LNCaP, 22Rv1 |
Key Observations:
-
Rigidity is Key: The most potent AR degraders, such as the clinically advanced ARV-110, utilize short and rigid linkers.[1] This structural feature is thought to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.
-
Improved Physicochemical Properties: The incorporation of motifs like piperidine and piperazine in the linker can enhance aqueous solubility and cell permeability, which are crucial for oral bioavailability.[6][8]
-
Context-Dependent Optimization: While the trend favors rigid linkers for AR, the optimal linker design remains target-dependent. For other targets, more flexible linkers like polyethylene glycol (PEG) have been shown to be effective.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further understand the process of AR degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
References
- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Validation of Surface Modification: A Comparative Guide to Amine Functionalization using XPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of surface modification using 3-(Tert-butoxy)propan-1-amine and common alternatives, with a focus on validation using X-ray Photoelectron Spectroscopy (XPS). Detailed experimental protocols and comparative data are presented to assist in the selection of the most suitable surface functionalization strategy for your research needs, particularly in the fields of biomaterial science, drug delivery, and biosensor development.
Performance Comparison of Surface Modification Agents
Table 1: Comparison of Expected XPS Elemental Composition after Surface Modification
| Feature | This compound | 3-aminopropyltriethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Expected Elements Detected | Carbon (C), Nitrogen (N), Oxygen (O) | Carbon (C), Nitrogen (N), Oxygen (O), Silicon (Si) | Carbon (C), Oxygen (O), Silicon (Si) |
| Key Elemental Ratio for Confirmation | N/C | N/Si, Si/C | O/C, Si/C |
| Expected High-Resolution N 1s Peak (eV) | ~399-400 eV (primary amine) | ~399 eV (C-NH2), ~401 eV (protonated amine)[1][2] | N/A |
| Expected High-Resolution C 1s Peaks (eV) | C-C/C-H (~285 eV), C-N (~286 eV), C-O (~286.5 eV) | C-C (~284.8 eV), C-N (~285.8 eV), C-Si (~284.5 eV)[3] | C-C/C-H (~285 eV), C-O/C-O-C (~286.5 eV), C-Si (~284.5 eV) |
| Expected High-Resolution Si 2p Peak (eV) | N/A | ~102-103 eV (Si-O)[4] | ~102-103 eV (Si-O)[4] |
Table 2: Performance and Application Comparison
| Feature | This compound | 3-aminopropyltriethoxysilane (APTES) | (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) |
| Primary Functional Group | Primary Amine | Primary Amine | Epoxide |
| Coupling Chemistry | Direct reaction of the amine | Silanization to hydroxylated surfaces | Reaction of epoxide with amines or other nucleophiles |
| Common Substrates | Surfaces with reactive groups (e.g., carboxyl, epoxy) | Oxide surfaces (e.g., glass, silicon, titanium)[5] | Surfaces with active hydrogens (e.g., amines, thiols) |
| Key Advantages | Potentially simpler, one-step reaction for certain substrates. The tert-butoxy group can act as a temporary protecting group. | Well-established chemistry, forms stable siloxane bonds with oxide surfaces.[6] | Versatile reactivity of the epoxide ring. |
| Potential Limitations | Less versatile for direct attachment to oxide surfaces without pre-activation. | Can form multilayers if not controlled.[6] Requires hydroxylated surfaces. | Indirect amine functionalization (requires reaction with a diamine). |
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and accurate XPS validation.
Protocol 1: Surface Modification with this compound (Inferred)
This protocol is based on methods for similar amine-containing molecules and is provided as a general guideline.
-
Substrate Preparation:
-
Clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
For oxide surfaces, activate by treatment with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse thoroughly with deionized water and dry under nitrogen.
-
-
Surface Functionalization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene or ethanol.
-
Immerse the cleaned and activated substrate in the solution.
-
Incubate for 2-24 hours at room temperature in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
-
Remove the substrate and rinse thoroughly with the solvent to remove any physisorbed molecules.
-
Cure the substrate at 110°C for 30-60 minutes to promote covalent bond formation.
-
-
XPS Analysis:
-
Introduce the functionalized substrate into the XPS high vacuum chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for C 1s, N 1s, and O 1s regions.
-
Analyze the elemental composition and the chemical states of the elements to confirm the presence of the amine modifier.
-
Protocol 2: Surface Modification with 3-aminopropyltriethoxysilane (APTES)
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as in Protocol 1 to ensure a hydroxylated surface.
-
-
Surface Functionalization: [5]
-
Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene or ethanol.
-
Immerse the activated substrate in the APTES solution for 15 minutes to 2 hours at room temperature under an inert atmosphere.[6]
-
Rinse the substrate sequentially with toluene and ethanol to remove excess APTES.
-
Cure the substrate at 110-120°C for 1 hour.
-
-
XPS Analysis:
-
Acquire survey and high-resolution spectra as described in Protocol 1, with the addition of the Si 2p region.
-
Successful modification is confirmed by the presence of nitrogen and silicon, and the characteristic binding energies in the high-resolution spectra.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams are provided.
Caption: Experimental workflow for surface modification and XPS validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 5. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of compounds synthesized with 3-(Tert-butoxy)propan-1-amine
An objective comparison guide on the biological activity of compounds synthesized using 3-(Tert-butoxy)propan-1-amine cannot be provided at this time due to a lack of publicly available research and experimental data specifically detailing the synthesis and biological evaluation of derivatives from this particular starting material.
Therefore, it is not possible to construct the requested data tables, experimental protocols, and visualizations of signaling pathways as the foundational information is not present in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in this area, this indicates a potential gap in the research landscape. Future work could explore the synthesis of novel derivatives from this compound and subsequent screening for various biological activities, which would then provide the data necessary for the type of comparative guide originally requested.
Safety Operating Guide
Safe Disposal of 3-(Tert-butoxy)propan-1-amine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Tert-butoxy)propan-1-amine, a corrosive amine compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
I. Hazard Identification and Safety Summary
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B |
| Danger | H314: Causes severe skin burns and eye damage.[1] |
| Acute Toxicity (Oral) | Category 3 (for related compounds) |
| Danger | H301: Toxic if swallowed.[2] |
II. Personal Protective Equipment (PPE) Requirements
Prior to handling this compound for any purpose, including disposal, the following PPE must be worn:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene) and impervious clothing, such as a lab coat or apron, to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a chemical fume hood or if there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and ammonia should be used.[2][3]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.[4]
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with corrosive amines.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[4]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[5]
-
Ensure the storage area is away from heat, sparks, open flames, and incompatible materials.[5]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
Important Considerations:
-
Spill Response: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Use appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the absorbed material into a sealed container for disposal.[3]
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: "Empty" containers may still contain hazardous residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill if permitted by local regulations.[3]
IV. Disposal Decision Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
